Pomalidomide-PEG4-C-COOH
描述
属性
IUPAC Name |
2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O10/c27-18-5-4-17(21(30)25-18)26-22(31)15-2-1-3-16(20(15)23(26)32)24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(28)29/h1-3,17,24H,4-14H2,(H,28,29)(H,25,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAUDUQJSKVKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Pomalidomide-PEG4-C-COOH
For Immediate Release
In the rapidly evolving landscape of therapeutic modalities, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy to eliminate disease-causing proteins. At the heart of many of these innovative molecules lies Pomalidomide-PEG4-C-COOH , a cornerstone E3 ligase ligand-linker conjugate. This technical guide provides an in-depth exploration of its mechanism of action, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound is a synthetic chemical entity that functions as a critical component of PROTACs.[1][2][3][4] It is not a therapeutic agent in itself but rather a sophisticated tool to engage the cell's natural protein disposal machinery. Its mechanism of action is centered on the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][5][6]
The structure of this compound can be deconstructed into three key components:
-
Pomalidomide: This moiety serves as the high-affinity ligand for Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[5][6] Pomalidomide's interaction with CRBN is a well-established principle exploited in the design of numerous targeted protein degraders.[7]
-
PEG4 Linker: The tetraethylene glycol (PEG4) spacer provides a flexible bridge of a specific length, which is crucial for the effective formation of a ternary complex between the target protein and the E3 ligase. The linker's composition and length can significantly influence the stability and efficacy of the resulting PROTAC.[7]
-
Carboxylic Acid (-COOH): This terminal functional group provides a convenient and versatile point of attachment for a ligand designed to bind to a specific protein of interest (POI) that is targeted for degradation.
The overarching mechanism unfolds in a catalytic cycle:
-
Ternary Complex Formation: A PROTAC molecule, synthesized by conjugating a POI-binding ligand to this compound, simultaneously binds to the target protein and the CRBN E3 ligase complex, forming a transient ternary complex.[8][9]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the target protein.[8]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins.[9]
-
Recycling: The PROTAC molecule is not degraded in this process and is released to initiate another cycle of target protein degradation.[9]
Quantitative Analysis of Cereblon Binding
| Ligand | Binding Affinity (IC50) to CRBN | Assay Method |
| Pomalidomide | ~2 µM | Competitive binding assay in U266 myeloma cell extracts[6] |
| Lenalidomide | ~2 µM | Competitive binding assay in U266 myeloma cell extracts[6] |
| Thalidomide | Less potent than pomalidomide and lenalidomide | Competitive binding assay in HEK293T cell extracts[6] |
| CC-220 | 1.2 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[10] |
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for assessing PROTAC activity.
Experimental Protocols: A Guide to Practice
The following are generalized protocols for key experiments used to characterize the activity of PROTACs constructed using this compound.
Protocol 1: Competitive Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand to CRBN.
Reagents and Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled tracer ligand that binds to CRBN (e.g., a fluorescent derivative of thalidomide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black microplates
-
Test compound (PROTAC or this compound)
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microplate, add the assay buffer, the fluorescent tracer, and the purified CRBN protein.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The decrease in polarization is proportional to the displacement of the fluorescent tracer by the test compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Target Protein Degradation
This experiment is a fundamental method to assess the ability of a PROTAC to induce the degradation of the target protein in a cellular context.
Reagents and Materials:
-
Cell line expressing the target protein of interest
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of target protein degradation relative to the loading control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion
This compound is a pivotal building block in the development of PROTACs, enabling the targeted degradation of a wide array of disease-relevant proteins. Its mechanism, centered on the recruitment of the CRBN E3 ligase, offers a catalytic and highly effective means of reducing protein levels. A thorough understanding of its function, coupled with robust experimental validation, is essential for the successful design and optimization of novel protein-degrading therapeutics. This guide provides a foundational framework for researchers to harness the potential of this powerful chemical tool in the pursuit of new treatments for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Pomalidomide-PEG4-C-COOH in PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a flexible linker. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that potently binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[2][3] This guide provides a comprehensive technical overview of Pomalidomide-PEG4-C-COOH, a versatile building block instrumental in the synthesis of potent and effective PROTACs.
This compound is an E3 ligase ligand-linker conjugate that incorporates the pomalidomide moiety for CRBN engagement, a four-unit polyethylene glycol (PEG) linker, and a terminal carboxylic acid for conjugation to a POI ligand.[4][5][6][7] The PEG linker enhances solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The terminal carboxylic acid allows for straightforward amide bond formation with amine-containing ligands on the target protein binder.[8]
Core Concepts and Signaling Pathway
The fundamental principle of a pomalidomide-based PROTAC is to induce proximity between the target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data: Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its ability to induce degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation achieved). While specific data for PROTACs using the exact this compound linker is not always explicitly detailed in the literature, numerous studies on pomalidomide-based PROTACs with similar PEG linkers provide valuable insights into their performance.
| Target Protein | PROTAC | Linker Composition (if specified) | DC50 (nM) | Dmax (%) | Cell Line |
| HDAC8 | ZQ-23 | Pomalidomide-based | 147 | 93 | Not Specified |
| EGFR | Compound 16 | Pomalidomide-based | - | 96 | A549 |
| BRD4 | Compound 21 | Pomalidomide-based | - | - | THP-1 |
| BTK | NC-1 | Pomalidomide-based with PEG6 linker | 2.2 | 97 | Mino |
Experimental Protocols
A comprehensive evaluation of a PROTAC synthesized using this compound involves a series of well-defined experimental procedures.
Synthesis of a PROTAC via Amide Coupling
This protocol describes the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine on the target protein ligand.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine-containing target protein ligand and this compound (typically 1.0-1.2 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
In a separate vial, dissolve the coupling agent (1.2-1.5 equivalents) in the anhydrous solvent.
-
Slowly add the coupling agent solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.
Figure 2: Amide coupling workflow for PROTAC synthesis.
Western Blot for Target Protein Degradation
This is the most common method to quantify the extent of protein degradation.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Figure 3: Western blot experimental workflow.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor for a short period (e.g., 4-6 hours).
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot.
-
Detection: Probe the membrane with an anti-ubiquitin antibody. An increase in the ubiquitinated target protein in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Cell Viability Assay
This assay assesses the cytotoxic effect of the PROTAC on cells.
Materials:
-
Cell line of interest
-
PROTAC stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a pivotal tool in the development of PROTACs, offering a potent CRBN ligand coupled to a versatile linker for conjugation to a wide array of target protein binders. Its favorable physicochemical properties and straightforward chemistry have cemented its place in the PROTAC toolbox. A thorough understanding of its application in PROTAC synthesis and the rigorous biological evaluation of the resulting degraders are essential for advancing this promising therapeutic modality. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their quest for novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immunoportal.com [immunoportal.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Pomalidomide-PEG4-C-COOH: A Technical Guide for Drug Development Professionals
An In-depth Review of a Key Cereblon E3 Ligase Ligand for Targeted Protein Degradation
This technical guide provides a comprehensive overview of Pomalidomide-PEG4-C-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. This document will cover the core properties, synthesis, mechanism of action, and relevant experimental protocols associated with this E3 ligase ligand.
Core Concepts and Physicochemical Properties
This compound is a synthetic molecule that conjugates the Cereblon (CRBN) E3 ubiquitin ligase ligand, pomalidomide, to a 4-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid.[1][2][3] This terminal functional group allows for the covalent attachment of a ligand for a specific protein of interest, thereby forming a heterobifunctional PROTAC.
PROTACs are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[4] The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, while the other end of the molecule engages the target protein.[5][6] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C24H31N3O10 | [3][4] |
| Molecular Weight | 521.52 g/mol | [3][4] |
| CAS Number | 2138440-81-8 | [3] |
| Appearance | Viscous Liquid | [4] |
| Color | Light yellow to yellow | [4] |
| Purity | ≥95% | [3] |
| Solubility | DMSO: 100 mg/mL (191.75 mM) | [4] |
| Storage | Pure form: -20°C for 3 years. In solvent: -80°C for 6 months. | [4] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of a PROTAC utilizing this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This process ultimately leads to the selective degradation of the target protein.
Quantitative Data: Binding Affinity and Degradation Potency
While specific binding affinity data for this compound is not extensively published, the affinity of its parent molecule, pomalidomide, for Cereblon provides a strong benchmark. The potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).
Table 2: Comparative Binding Affinities of IMiDs to Cereblon
| Compound | Binding Affinity (Kd) | Assay Method | Reference(s) |
| Pomalidomide | ~157 nM | Competitive Titration | [7] |
| Lenalidomide | ~178 nM | Competitive Titration | [7] |
| Thalidomide | ~250 nM | Competitive Titration | [7] |
| Pomalidomide | IC50 ~2 µM | Competitive Binding Assay | [8] |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following is a representative protocol based on established methods for creating pomalidomide-linker conjugates.[9][10][11]
Materials:
-
4-Fluorothalidomide
-
tert-Butyl 15-amino-3,6,9,12-tetraoxapentadecanoate (Amine-PEG4-OtBu)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: SNAr Reaction. To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add tert-butyl 15-amino-3,6,9,12-tetraoxapentadecanoate (1.1 equivalents) and DIPEA (3 equivalents).
-
Step 2: Heating and Monitoring. Heat the reaction mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Work-up. After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 4: Purification of Intermediate. Purify the crude product by silica gel column chromatography to obtain the tert-butyl protected intermediate.
-
Step 5: Deprotection. Dissolve the purified intermediate in a mixture of TFA and DCM (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours.
-
Step 6: Final Product Isolation. Remove the solvent under reduced pressure to yield the final product, this compound.
Western Blot for Determination of DC50 and Dmax
Western blotting is a standard method to quantify the degradation of a target protein induced by a PROTAC.[12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Pomalidomide-PEG4-COOH - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
The PEG4 Linker in Pomalidomide-PEG4-C-COOH: An In-depth Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Pomalidomide-PEG4-C-COOH molecule, with a specific focus on the integral role of the tetraethylene glycol (PEG4) linker. This conjugate is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery. This document will delve into the mechanism of action of pomalidomide, the physicochemical properties and strategic importance of the PEG4 linker, and detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this key building block.
Introduction to Pomalidomide and the Role of the PEG4 Linker
Pomalidomide is a potent immunomodulatory agent that functions as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This interaction redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4][5][6] The degradation of these factors is a key mechanism in the treatment of multiple myeloma and other hematological malignancies.[1][3][4][5][6]
The this compound conjugate incorporates pomalidomide as the CRBN-binding ligand, connected via a flexible and hydrophilic PEG4 linker to a terminal carboxylic acid.[7][8] This carboxylic acid serves as a versatile chemical handle for the attachment of a target protein-binding ligand, thus forming a heterobifunctional PROTAC.
The PEG4 linker is not merely a passive spacer; its properties are critical to the overall efficacy of the resulting PROTAC.[9][10] Polyethylene glycol linkers are widely employed in PROTAC design to enhance solubility, improve cell permeability, and optimize the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[9][10] The discrete length of the PEG4 linker allows for precise control over the distance and orientation between the two ends of the PROTAC, which is a critical factor in achieving efficient protein degradation.[10][11]
Physicochemical Properties and Quantitative Data
The selection of a linker is a critical step in PROTAC design, with a significant impact on the molecule's physicochemical properties and biological activity. The PEG4 linker in this compound offers a balance of hydrophilicity and length, influencing solubility, cell permeability, and the stability of the crucial ternary complex.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁N₃O₁₀ | [7] |
| Molecular Weight | 521.52 g/mol | [7] |
| Appearance | Light yellow to yellow viscous liquid | [7] |
| Solubility | DMSO: 100 mg/mL (191.75 mM) | [7] |
| Storage | Pure form: -20°C for 3 years | [7] |
Quantitative Biological Data
Table 2.1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | ~157 nM | Competitive Titration |
Data compiled from publicly available research.
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is quantified by the DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation). The length of the PEG linker has been shown to be a critical factor influencing these parameters.
Table 2.2: Impact of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | 1-2 PEG units | >5000 | - | [11] |
| BRD4 | 4-5 PEG units | <500 | - | [11] |
| TBK1 | <12 atoms (alkyl/ether) | No degradation | - | [11] |
| TBK1 | 21 atoms (alkyl/ether) | 3 | 96 | [11] |
| ERα | 12 atoms (PEG) | Effective | - | [12] |
| ERα | 16 atoms (PEG) | More Potent | - | [12] |
This table illustrates the general principle that linker length requires optimization for each target protein and E3 ligase pair. While not specific to this compound-based PROTACs, it highlights the importance of the PEG linker length in achieving optimal degradation.
Signaling Pathways and Mechanism of Action
Pomalidomide, and by extension PROTACs derived from it, exert their effects by coopting the cellular ubiquitin-proteasome system. The binding of the pomalidomide moiety to CRBN initiates a cascade of events leading to the degradation of specific target proteins.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biophysical Properties of Pomalidomide-PEG4-C-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG4-C-COOH is a synthetic molecule that incorporates the immunomodulatory drug Pomalidomide, a potent binder of the E3 ubiquitin ligase Cereblon (CRBN), with a four-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. This construct is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-recruiting moiety. The biophysical properties of this molecule are critical for its function in cellular systems, influencing its solubility, permeability, stability, and binding affinity to its target. This guide provides a comprehensive overview of the known biophysical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of the relevant biological pathways.
Core Biophysical and Chemical Properties
The following tables summarize the key biophysical and chemical properties of this compound and its parent compound, Pomalidomide. While specific experimental data for the complete conjugate is limited in publicly available literature, the properties of its components provide a strong indication of its expected behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₁N₃O₁₀ | [1][2] |
| Molecular Weight | 521.52 g/mol | [1][2] |
| CAS Number | 2138440-81-8 | [1][2] |
| Appearance | Light yellow to yellow viscous liquid/oil | [3][4] |
| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. Should be stored under nitrogen. | [3][5] |
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| Aqueous Solubility | Pomalidomide is sparingly soluble in aqueous buffers (approximately 0.14 mg/mL in a 1:6 DMSO:PBS solution, pH 7.2). The PEG linker is expected to increase aqueous solubility. | [6] |
| Organic Solvent Solubility | Soluble in DMSO (≥ 100 mg/mL) and dimethylformamide (DMF). | [3][6] |
| LogP (Pomalidomide) | 0.2 (Calculated) | |
| Binding Affinity (Kd) to CRBN | ~157 nM (for Pomalidomide) | [7] |
| Binding Affinity (IC₅₀) to CRBN | ~2 µM (for Pomalidomide in competitive binding assays) | [8] |
Table 2: Physicochemical and Binding Properties
Signaling Pathway of Pomalidomide-Mediated Protein Degradation
Pomalidomide functions by redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.
The core components of this E3 ligase complex are Cullin-4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1), with Cereblon (CRBN) acting as the substrate receptor.[9][10] In the absence of Pomalidomide, CRL4-CRBN targets its endogenous substrates for ubiquitination and subsequent degradation by the 26S proteasome.
Upon binding to a hydrophobic pocket in CRBN, Pomalidomide induces a conformational change that creates a new binding surface.[7] This new surface recruits "neosubstrates," which are not the native targets of CRBN. The most well-characterized neosubstrates for Pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][12][13][14][15] The recruitment of IKZF1 and IKZF3 to the CRL4-CRBN complex leads to their polyubiquitination, marking them for degradation by the proteasome.[11][12] The degradation of these transcription factors is a key mechanism of Pomalidomide's therapeutic effects in multiple myeloma.[16]
Experimental Protocols
Detailed methodologies for characterizing the biophysical properties of this compound are provided below. These protocols are standard in the field of drug discovery and PROTAC development.
Synthesis and Characterization
A common synthetic route for Pomalidomide-linker conjugates involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide.
Protocol:
-
Reaction Setup: Dissolve 4-fluorothalidomide and the amine-terminated PEG4-C-COOH linker in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to facilitate the SNAr reaction. Reaction progress can be monitored by analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, the product is purified using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The final product, this compound, is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[17]
Aqueous Solubility Determination
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Dilution: Add the stock solution to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4 to a final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Gently agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.
-
Separation of Undissolved Solute: Centrifuge the samples to pellet any undissolved compound.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Cell Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Setup: Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Compound Addition: Add the test compound (this compound) to the apical (A) side of the monolayer for assessing A-to-B (apical to basolateral) permeability, or to the basolateral (B) side for B-to-A permeability to assess efflux.
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Chemical Stability (Microsomal and Plasma Stability)
Protocol:
-
Reaction Mixture Preparation:
-
Microsomal Stability: Prepare an incubation mixture containing liver microsomes, NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Plasma Stability: Prepare an incubation mixture with plasma (e.g., human, rat) and buffer.
-
-
Incubation: Pre-warm the reaction mixtures to 37°C. Initiate the reaction by adding this compound.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression provides the degradation rate constant, from which the half-life (t₁/₂) can be calculated.
Binding Affinity (Isothermal Titration Calorimetry - ITC)
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the interaction between this compound and CRBN.
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified recombinant CRBN (often in complex with DDB1 for stability) in a suitable ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a solution of this compound in the same buffer.
-
-
Instrument Setup: Load the CRBN solution into the sample cell of the ITC instrument and the this compound solution into the titration syringe.
-
Titration: Perform a series of small injections of the ligand solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
References
- 1. Pomalidomide-PEG4-COOH | CAS:2138440-81-8 | Biopharma PEG [biochempeg.com]
- 2. Pomalidomide 4'-PEG4-acid | CAS 2138440-81-8 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gosset.ai [gosset.ai]
- 10. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. beyondspringpharma.com [beyondspringpharma.com]
- 14. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
Pomalidomide-PEG4-C-COOH for Targeted Protein Degradation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-PEG4-C-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines its mechanism of action, provides detailed experimental protocols for its application, and presents relevant quantitative data to guide researchers in the design and evaluation of novel protein degraders.
Introduction to this compound
This compound is a heterobifunctional molecule composed of three key components: the pomalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN); a 4-unit polyethylene glycol (PEG) linker; and a terminal carboxylic acid (COOH) functional group.[1][2][3] This pre-assembled E3 ligase ligand-linker conjugate is a versatile tool for the rapid synthesis of PROTACs. The carboxylic acid allows for straightforward amide bond formation with an amine-containing ligand that binds to a specific protein of interest (POI), thereby streamlining the PROTAC development process.[4]
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₂₄H₃₁N₃O₁₀ |
| Molecular Weight | 521.52 g/mol |
| CAS Number | 2138440-81-8 |
| Appearance | Light yellow to yellow viscous liquid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[4][5] The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The formation of this complex brings the target protein into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
PROTAC Recycling: The PROTAC is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters used for this evaluation are the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table presents representative data for pomalidomide-based PROTACs targeting the Epidermal Growth Factor Receptor (EGFR). While not synthesized with the exact this compound, these PROTACs utilize a similar pomalidomide-PEG-COOH backbone and serve as a valuable reference.[1]
Table 1: Degradation Efficacy of Pomalidomide-PEG-COOH based EGFR PROTACs in A549 cells [1]
| PROTAC Compound | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound 15 | EGFR | 43.4 | >90 |
| Compound 16 | EGFR | 32.9 | >95 |
Note: Data is representative of pomalidomide-based PROTACs and may vary depending on the target protein, cell line, and specific linker chemistry.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs using this compound.
PROTAC Synthesis: Amide Coupling of this compound to a Target Ligand
This protocol describes the coupling of this compound to an amine-containing target protein ligand.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-containing target ligand (1.0-1.2 eq) in anhydrous DMF.
-
Add HATU (1.2-1.5 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to verify the structure.
Western Blotting for DC₅₀ and Dₘₐₓ Determination
This protocol outlines the steps to quantify the dose-dependent degradation of a target protein.[5][6][7]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
In-Cell Ubiquitination Assay
This protocol is to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[8][9]
Materials:
-
Cell line and PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing SDS and deubiquitinase inhibitors)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer to preserve the ubiquitination status of proteins.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target protein to form antibody-antigen complexes. Capture these complexes using Protein A/G magnetic beads.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and perform SDS-PAGE and Western blotting.
-
Detection: Probe the membrane with a primary antibody against ubiquitin. A high-molecular-weight smear in the PROTAC and MG132 co-treated sample indicates the accumulation of poly-ubiquitinated target protein.
Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based quantitative proteomics can provide an unbiased, global view of the PROTAC's selectivity.[10][11]
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Discovery and Development of Pomalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
Pomalidomide, a thalidomide analog, is a well-established immunomodulatory drug that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This inherent ability to recruit CRBN has made pomalidomide a cornerstone in the development of a significant class of PROTACs.[2][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of pomalidomide-based PROTACs.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs orchestrate a multi-step process to induce the degradation of a target protein. The pomalidomide moiety of the PROTAC engages with the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] Simultaneously, the other end of the PROTAC binds to the POI. This dual binding event results in the formation of a ternary complex (POI-PROTAC-CRBN).[3] The induced proximity within this complex allows for the efficient transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[4]
Mechanism of action of a pomalidomide-based PROTAC.
Design and Synthesis of Pomalidomide-Based PROTACs
The modular nature of PROTACs allows for systematic optimization of their components: the POI ligand, the E3 ligase ligand (pomalidomide), and the linker.
Pomalidomide as the E3 Ligase Ligand
Pomalidomide is a second-generation immunomodulatory drug (IMiD) with high cellular stability.[5] Its 4-amino group provides a convenient attachment point for the linker, directing it away from the CRBN binding interface and allowing for flexibility in PROTAC design.[6]
The Linker: More Than Just a Spacer
The linker plays a critical role in PROTAC efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex.[7]
-
Composition: Polyethylene glycol (PEG) linkers are commonly used to improve solubility and permeability, while alkyl chains offer synthetic simplicity.[7]
-
Length: The linker length is a critical parameter that must be optimized for each target. A linker that is too short can cause steric hindrance, while a linker that is too long can lead to an entropically unfavorable ternary complex.[7]
-
Attachment Point: Studies have shown that the point of attachment on the pomalidomide core can impact PROTAC activity, with C5-substitution sometimes leading to higher degradation activity compared to C4-substitution.[7]
Synthetic Strategies
A common and efficient method for synthesizing pomalidomide-based PROTACs involves the use of "click chemistry."[2] This often utilizes a pomalidomide derivative functionalized with an azide group, such as Pomalidomide-C5-azide, which can be readily conjugated to a POI ligand modified with a terminal alkyne.[2][7]
General synthetic workflow for pomalidomide-based PROTACs.
Experimental Protocols
Synthesis of Pomalidomide-C5-azide
This protocol describes a representative synthesis of a pomalidomide derivative with a C5 linker terminating in an azide.
1. Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione:
-
Materials: Pomalidomide, 1,5-dibromopentane, potassium carbonate, dimethylformamide (DMF), water, dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[1]
-
Stir the reaction mixture at 60 °C for 12 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[1]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to afford the desired product.[1]
-
2. Synthesis of Pomalidomide-C5-azide:
-
Materials: N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, sodium azide, DMF, water, DCM.
-
Procedure:
-
To a solution of the bromo-intermediate (1.0 eq) in DMF, add sodium azide (3.0 eq).[1]
-
Stir the reaction mixture at 60 °C for 6 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[1]
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.[1]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2]
-
PROTAC Synthesis via Click Chemistry
-
Materials: Alkyne-modified POI ligand, pomalidomide-C5-azide, copper(II) sulfate pentahydrate, sodium ascorbate, suitable solvent (e.g., t-BuOH/water or DMF).
-
Procedure:
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in the chosen solvent system.[2]
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (0.2 eq).[2]
-
Stir the reaction mixture at room temperature for 4-12 hours.[2]
-
Monitor the reaction by LC-MS.[2]
-
Upon completion, purify the PROTAC using appropriate chromatographic techniques.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[2]
-
In Vitro Biological Evaluation
A series of in vitro assays are essential to characterize the biological activity of newly synthesized pomalidomide-based PROTACs.
Workflow for in vitro biological evaluation of PROTACs.
1. Cell Viability (MTT) Assay:
-
Purpose: To determine the cytotoxic effects of the PROTAC.
-
Procedure:
-
Seed human cancer cell lines in 96-well plates at a density of 3–8 × 10³ cells per well.[5]
-
Incubate at 37 °C in a 5% CO₂ incubator for 12 hours.[5]
-
Treat cells with various concentrations of the PROTAC and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the IC₅₀ value, the concentration of the PROTAC that inhibits cell growth by 50%.[5]
-
2. Target Protein Degradation (Western Blot) Assay:
-
Purpose: To confirm and quantify the degradation of the target protein.
-
Procedure:
-
Plate cells of interest at an appropriate density and allow them to adhere overnight.[2]
-
Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours), including a vehicle control (e.g., DMSO).[2]
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[3]
-
3. Target Engagement/Kinase Inhibition (HTRF) Assay:
-
Purpose: To measure the binding affinity of the PROTAC to its target or its inhibitory effect on target activity (for enzymes).
-
Procedure:
-
This assay is typically performed in a 384-well plate format.
-
The specific components will vary depending on the target, but generally include the target protein, a tracer (fluorescently labeled ligand), and antibodies for detection.
-
Add serial dilutions of the PROTAC.[2]
-
After an incubation period, measure the TR-FRET signal.[2]
-
Plot the signal against the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for various pomalidomide-based PROTACs.
Table 1: In Vitro Cytotoxicity of EGFR-Targeting Pomalidomide-Based PROTACs [5]
| Compound | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 15 | 4.31 ± 0.11 | 4.13 ± 0.17 | 4.05 ± 0.14 | 5.17 ± 0.21 |
| 16 | 3.92 ± 0.09 | 3.02 ± 0.12 | 3.32 ± 0.13 | 2.11 ± 0.08 |
| 17 | 6.13 ± 0.25 | 5.24 ± 0.21 | 6.81 ± 0.27 | 7.32 ± 0.31 |
| 18 | 8.16 ± 0.33 | 7.15 ± 0.29 | 8.24 ± 0.33 | 9.06 ± 0.36 |
| 19 | 10.12 ± 0.41 | 9.87 ± 0.39 | 11.03 ± 0.44 | 12.14 ± 0.49 |
| 20 | 7.65 ± 0.31 | 6.84 ± 0.27 | 7.92 ± 0.32 | 8.53 ± 0.34 |
| 21 | 9.24 ± 0.37 | 8.53 ± 0.34 | 9.87 ± 0.39 | 10.92 ± 0.44 |
| Erlotinib | 21.76 ± 1.05 | 13.11 ± 0.63 | 16.73 ± 0.81 | 15.15 ± 0.73 |
| Doxorubicin | 5.12 ± 0.20 | 4.87 ± 0.19 | 5.24 ± 0.21 | 6.03 ± 0.24 |
Table 2: EGFR Kinase Inhibitory Activity of Pomalidomide-Based PROTACs [5]
| Compound | EGFRWT IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) |
| 15 | 0.22 ± 0.03 | 5.14 ± 0.21 |
| 16 | 0.10 ± 0.01 | 4.02 ± 0.16 |
| 17 | 0.19 ± 0.02 | 6.18 ± 0.25 |
| 18 | 0.65 ± 0.08 | > 10 |
| 19 | 3.02 ± 0.12 | > 10 |
| 20 | 0.77 ± 0.09 | > 10 |
| 21 | 2.27 ± 0.11 | > 10 |
| Erlotinib | 0.32 ± 0.05 | 0.98 ± 0.04 |
Table 3: Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 16 | EGFR | A549 | Not Reported | 96 | [5][8] |
| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | [9] |
| KP-14 | KRAS G12C | NCI-H358 | ~1250 | Not Reported | [10] |
In Vivo Evaluation
Promising PROTAC candidates are advanced to in vivo studies to assess their efficacy and safety in a living organism. Xenograft mouse models are commonly used for this purpose.
Xenograft Mouse Model Protocol
-
Materials: Immunocompromised mice (e.g., nude or NSG), cancer cell line for xenograft, Matrigel (optional), PROTAC formulation in a suitable vehicle, vehicle control, calipers.
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.[3]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[3]
-
PROTAC Administration: Administer the PROTAC formulation to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.[3]
-
Monitoring: Regularly monitor tumor volume (measured with calipers), body weight, and the overall health of the mice.[3]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[3]
-
Data Analysis: Analyze tumor growth inhibition, changes in body weight, and any signs of toxicity.[3]
-
Conclusion and Future Directions
Pomalidomide-based PROTACs have emerged as a powerful and versatile platform for targeted protein degradation. The modularity of their design allows for the rapid development and optimization of degraders for a wide range of therapeutic targets. While significant progress has been made, challenges remain, including optimizing oral bioavailability, understanding and mitigating off-target effects, and overcoming potential resistance mechanisms. Continued innovation in linker technology, the exploration of novel E3 ligase ligands, and a deeper understanding of the biology of the ubiquitin-proteasome system will undoubtedly fuel the development of the next generation of pomalidomide-based PROTACs with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-PEG4-C-COOH: A Versatile Chemical Biology Tool for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-PEG4-C-COOH has emerged as a pivotal chemical biology tool, primarily serving as a foundational building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule consists of the high-affinity E3 ubiquitin ligase ligand, pomalidomide, connected to a flexible four-unit polyethylene glycol (PEG4) linker that is terminated with a carboxylic acid functional group. This terminal carboxylic acid allows for straightforward covalent conjugation to a ligand targeting a specific protein of interest, thereby enabling the creation of novel PROTACs. This guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental applications of this compound, complete with detailed experimental protocols and a summary of relevant quantitative data to facilitate its effective use in targeted protein degradation studies.
Introduction
Targeted protein degradation (TPD) has revolutionized modern drug discovery by offering a novel therapeutic modality that eliminates pathogenic proteins rather than merely inhibiting their function.[1] PROTACs are at the forefront of this technology, acting as molecular bridges that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The modular nature of PROTACs, comprising a target-binding ligand, an E3 ligase ligand, and a connecting linker, allows for rational design and optimization.
Pomalidomide, a derivative of thalidomide, is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] Its incorporation into PROTACs has proven highly effective in hijacking the CRBN E3 ligase complex to induce the degradation of a wide array of target proteins.[1] this compound is a commercially available and widely used reagent that simplifies the synthesis of pomalidomide-based PROTACs. The PEG4 linker provides sufficient length and flexibility to facilitate the formation of a productive ternary complex between the target protein and CRBN, a critical step for efficient protein degradation.[4] The terminal carboxylic acid serves as a versatile chemical handle for conjugation to various target protein ligands, typically those possessing a primary or secondary amine, through stable amide bond formation.[5][6]
Mechanism of Action
The fundamental role of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a target protein ligand, the resulting PROTAC orchestrates a series of intracellular events culminating in the degradation of the protein of interest (POI).
The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: The bifunctional PROTAC simultaneously binds to the POI and the CRBN subunit of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.
-
Catalytic Cycle: The PROTAC is then released and can engage another POI and E3 ligase molecule, enabling a catalytic cycle of protein degradation.
Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes quantitative data for several pomalidomide-based PROTACs targeting different proteins. While not all examples explicitly use a PEG4 linker, they utilize similar PEG or alkyl linkers, providing a valuable reference for the expected potency of PROTACs constructed with this compound.
| Target Protein | PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR | Compound 16 | Alkyl | 32.9 | 96 | A549[6] |
| HDAC8 | ZQ-23 | PEG | 147 | 93 | Jurkat[3] |
| BRD4 | ARV-825 | PEG | <1 | >95 | RS4;11[4] |
| BRD4 | Compound 21 | Alkyl | Not Reported | >75 at 1µM | THP-1[7][8] |
| EGFRL858R+T790M | SIAIS125 | PEG | 30-50 | Not Reported | H1975 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent biological evaluation of its protein degradation activity.
Synthesis of a Pomalidomide-Based PROTAC via Amide Coupling
This protocol describes the conjugation of this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) and the amine-containing target protein ligand (1-1.2 equivalents) in anhydrous DMF.
-
Addition of Coupling Reagents:
-
Method A (HATU): Add HATU (1.2-1.5 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.
-
Method B (EDC/NHS): Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the reaction mixture.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Western Blot Analysis of Protein Degradation
This protocol is used to quantify the extent of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Cell Viability Assay
This protocol assesses the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line
-
Synthesized PROTAC
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
-
Plate reader
Procedure (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a powerful and versatile tool for the development of PROTACs. Its high-affinity CRBN ligand, flexible PEG linker, and convenient carboxylic acid handle for conjugation make it an ideal starting point for the synthesis of novel protein degraders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new pomalidomide-based PROTACs for a wide range of biological targets, thereby accelerating the discovery of new therapeutics based on targeted protein degradation.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Theoretical Binding Mode of Pomalidomide-PEG4-C-COOH to Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical binding mode of Pomalidomide-PEG4-C-COOH to its target protein, Cereblon (CRBN). Pomalidomide, a potent immunomodulatory drug (IMiD), functions as a molecular glue, redirecting the E3 ubiquitin ligase activity of the CRL4-CRBN complex towards neosubstrates. The conjugation of a PEG4-COOH linker to pomalidomide is a key step in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to induce targeted protein degradation. Understanding the precise molecular interactions between this ligand-linker conjugate and CRBN is paramount for the rational design of effective and selective protein degraders.
Pomalidomide's Interaction with the Cereblon Binding Pocket
Pomalidomide binds to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of Cereblon. This interaction is crucial for its therapeutic effects, which include the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[1][2] The binding is characterized by a network of hydrogen bonds and hydrophobic interactions.
Computational modeling and structural studies have elucidated the key residues in CRBN that are essential for this interaction. Molecular dynamics simulations and docking studies have shown that specific tryptophan residues (Trp380, Trp386, and Trp400) form a "hydrophobic cage" that accommodates the phthalimide ring of pomalidomide.[3] The glutarimide ring of pomalidomide is also critical for binding and for inducing the recruitment of neosubstrates.
The addition of an amino group at the C4 position of the phthalimide ring in pomalidomide, compared to its predecessor thalidomide, enhances its binding affinity and potency.[2] This amino group can form additional hydrogen bonds within the binding pocket, contributing to a more stable complex.
The Role of the PEG4-COOH Linker
The this compound conjugate incorporates a 4-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid group.[4][5] This linker is designed to be attached to a ligand that binds a target protein of interest, thereby creating a PROTAC. The linker itself is not expected to directly participate in the core binding interactions between the pomalidomide moiety and the CRBN pocket. Instead, its primary role is to position the target protein in proximity to the E3 ligase for ubiquitination and subsequent degradation.
The choice of linker length and composition is a critical determinant of a PROTAC's efficacy.[6] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex between the target protein, the PROTAC, and CRBN.[6] Conversely, an overly long or rigid linker might not effectively bring the two proteins together. The flexibility of the PEG linker in this compound is thought to be advantageous in allowing for optimal orientation of the ternary complex.[7]
Computational studies on PROTACs have shown that the linker can significantly influence the dynamics and overall stability of the ternary complex.[7] The carboxylic acid terminus of the linker provides a convenient chemical handle for conjugation to the target-protein-binding ligand.
Quantitative Binding Data
The binding affinity of pomalidomide and related IMiDs to CRBN has been quantified using various biophysical techniques. These values are essential for understanding the potency of these molecules.
| Compound | Target | Method | Binding Affinity (Kd) | Reference(s) |
| Pomalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | ~157 nM | [8] |
| Lenalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | ~178 - 640 nM | [8] |
| Thalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | ~250 nM | [8] |
Experimental Protocols
The determination of binding affinities and the elucidation of binding modes rely on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event.
Protocol Outline:
-
Sample Preparation:
-
Purified recombinant CRBN protein is prepared in a suitable buffer.
-
The ligand (e.g., Pomalidomide) is dissolved in the same buffer.
-
-
ITC Experiment:
-
The CRBN solution is placed in the sample cell of the calorimeter.
-
The ligand solution is loaded into the titration syringe.
-
A series of small injections of the ligand are made into the sample cell.
-
-
Data Analysis:
-
The heat released or absorbed after each injection is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.
Protocol Outline:
-
Chip Preparation:
-
A sensor chip is functionalized to allow for the immobilization of the CRBN protein.
-
-
Ligand Immobilization:
-
The purified CRBN protein is covalently attached to the sensor chip surface.
-
-
Binding Analysis:
-
A solution containing the analyte (e.g., this compound) is flowed over the chip surface.
-
The association and dissociation of the analyte are monitored in real-time by detecting changes in the SPR signal.
-
-
Data Analysis:
-
The kinetic parameters of binding (ka and kd) are determined from the sensorgram.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structural information of molecules, revealing the precise atomic-level details of protein-ligand interactions.
Protocol Outline:
-
Crystallization:
-
The CRBN protein is co-crystallized with the ligand of interest (e.g., Pomalidomide).
-
-
Data Collection:
-
The resulting crystals are exposed to a high-intensity X-ray beam.
-
The diffraction pattern of the X-rays is recorded.
-
-
Structure Determination:
-
The diffraction data is processed to generate an electron density map.
-
A three-dimensional model of the protein-ligand complex is built into the electron density map and refined.
-
Visualizations
Signaling Pathway of Pomalidomide Action
References
- 1. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Combined scaffold hopping, molecular screening with dynamic simulation to screen potent CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Pomalidomide-PEG4-C-COOH: A Key Intermediate for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and experimental protocol for the synthesis of Pomalidomide-PEG4-C-COOH, a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its derivatives essential tools in targeted protein degradation.[1]
The this compound conjugate incorporates the pomalidomide core, which binds to CRBN, and a four-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. This terminal carboxyl group provides a versatile handle for conjugation to a ligand that binds to the protein of interest, thus completing the PROTAC structure. The PEG linker offers improved solubility and favorable physicochemical properties to the final PROTAC molecule.[2]
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery. The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event brings the entire E3 ligase complex into close proximity with the target protein, which is bound by the other ligand of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and an amine-terminated PEG linker with a protected carboxylic acid. This is followed by a deprotection step to yield the final product. Current methods for preparing pomalidomide-conjugates can be low yielding and produce byproducts.[3][4] The following protocol describes a general procedure for this synthesis.
Materials and Reagents
| Reagent | Supplier | Purity |
| 4-Fluorothalidomide | Various | >98% |
| H2N-PEG4-CH2-COOtBu (tert-butyl ester) | Various | >95% |
| N,N-Diisopropylethylamine (DIPEA) | Various | >99% |
| Dimethyl sulfoxide (DMSO) | Various | Anhydrous |
| Dichloromethane (DCM) | Various | Anhydrous |
| Trifluoroacetic acid (TFA) | Various | >99% |
| Ethyl acetate (EtOAc) | Various | HPLC grade |
| Hexanes | Various | HPLC grade |
| Saturated aqueous sodium bicarbonate (NaHCO3) | In-house prep. | - |
| Brine | In-house prep. | - |
| Anhydrous sodium sulfate (Na2SO4) | Various | - |
Synthesis Workflow
Step 1: Synthesis of Pomalidomide-PEG4-C-COOtBu
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add H2N-PEG4-CH2-COOtBu (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected intermediate.
Note: The use of secondary amines has been shown to give higher yields in similar reactions.[3][4][5]
Step 2: Synthesis of this compound
-
Dissolve the purified Pomalidomide-PEG4-C-COOtBu from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
The crude product can be purified by preparative high-performance liquid chromatography (HPLC) or by trituration/crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield the final product, this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| 1H NMR | The spectrum should show characteristic peaks for the pomalidomide core, the PEG linker, and the absence of the tert-butyl group. The integration of the peaks should be consistent with the number of protons in the structure. |
| LC-MS | The liquid chromatography trace should show a single major peak, indicating the purity of the compound. The mass spectrum should show the expected molecular ion peak corresponding to the mass of this compound. |
| HPLC | High-performance liquid chromatography can be used to determine the purity of the final compound, which should ideally be >95%. |
Summary of Quantitative Data
| Step | Reactant Quantities (molar eq.) | Typical Yield | Purity (post-purification) |
| 1. Nucleophilic Aromatic Substitution | 4-Fluorothalidomide (1.0), H2N-PEG4-CH2-COOtBu (1.1), DIPEA (3.0) | 40-60% | >95% |
| 2. Tert-butyl Ester Deprotection | Pomalidomide-PEG4-C-COOtBu (1.0), TFA/DCM | >90% | >95% |
Note: Yields are estimates based on similar reported procedures and may vary depending on the specific reaction conditions and scale.[3][5]
Conclusion
This application note provides a comprehensive protocol for the synthesis of this compound, a key intermediate for the construction of pomalidomide-based PROTACs. The described methodology, along with the accompanying diagrams and data, should serve as a valuable resource for researchers in the field of targeted protein degradation. The modular nature of this synthesis allows for the facile incorporation of various linkers and ultimately the rapid generation of PROTAC libraries for drug discovery efforts.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
Application Notes and Protocols for Pomalidomide-PEG4-C-COOH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG4-C-COOH is a functionalized derivative of the immunomodulatory drug Pomalidomide. It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This molecule consists of the Pomalidomide core, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 4-unit polyethylene glycol (PEG) linker that terminates in a carboxylic acid group. This terminal functional group allows for straightforward conjugation to a ligand targeting a protein of interest, thereby creating a heterobifunctional PROTAC.
The Pomalidomide moiety, upon binding to CRBN, induces the recruitment of specific protein substrates, known as neosubstrates, to the E3 ligase complex. This leads to their ubiquitination and subsequent degradation by the proteasome. Key neosubstrates of the Pomalidomide-CRBN complex include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins in immune cells results in potent immunomodulatory effects, including T-cell and Natural Killer (NK) cell activation and the modulation of cytokine production.[1][2][3] These activities form the basis of Pomalidomide's therapeutic effects in multiple myeloma and are harnessed in the design of PROTACs for targeted protein degradation in various diseases.
Mechanism of Action
This compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN). In its primary application as part of a PROTAC, the this compound, once conjugated to a target protein ligand, facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Even in its unconjugated form, this compound can be used experimentally to study the direct effects of CRBN engagement. The core Pomalidomide structure binds to CRBN, leading to the degradation of Ikaros and Aiolos.[1][2] This degradation unleashes the activity of T-cells and NK cells and modulates cytokine production, such as increasing IL-2 and IFN-γ while inhibiting pro-inflammatory cytokines like TNF-α.[4][5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁N₃O₁₀ | [6] |
| Molecular Weight | 521.52 g/mol | [6] |
| Appearance | Viscous Liquid | [6] |
| Purity | ≥98.0% | [6] |
| Solubility | Soluble in DMSO (100 mg/mL) | [7] |
Table 2: Biological Activity of Pomalidomide (Parent Compound)
| Parameter | Cell Line/System | Value | Reference |
| Ikaros/Aiolos Degradation | T-cells | Time-dependent, observed as early as 1 hour | [8] |
| T-cell Co-stimulation (IL-2 production) | Primary Human T-cells | Potent induction | [1] |
| Anti-proliferative Activity (IC₅₀) | Multiple Myeloma cell lines | Varies by cell line (e.g., ~1 µM) | [9] |
| TNF-α Inhibition (IC₅₀) | LPS-stimulated PBMCs | ~19 nM | [10] |
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation workflow.
References
- 1. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Effect of Pomalidomide on Bone Marrow Mononuclear Cells From Multiple Myeloma Patients [immunoreg.shahed.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Pomalidomide-PEG4-C-COOH solubility and preparation for assays
Application Notes and Protocols: Pomalidomide-PEG4-C-COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the handling, solubilization, and preparation of this compound for use in various research assays. This compound is a functionalized E3 ligase ligand, incorporating the Pomalidomide moiety that binds to the Cereblon (CRBN) protein.[1][2][3] It includes a 4-unit polyethylene glycol (PEG) linker, which enhances hydrophilicity and provides a carboxylic acid handle for conjugation in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7]
Quantitative Solubility Data
The solubility of this compound has been determined in various solvent systems. The following table summarizes this data, providing a quick reference for preparing stock and working solutions. It is important to note that the use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[1][3] For aqueous-based formulations, heating and/or sonication may be required to achieve complete dissolution.[1][8][9]
| Solvent/Vehicle System | Concentration | Molarity (approx.) | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 191.75 mM[1] | Ultrasonic assistance needed[1] |
| DMSO | 50 mg/mL[3] | 98.52 mM[3] | Ultrasonic assistance needed[3] |
| Ethanol | 25 mg/mL[3] | 49.26 mM[3] | Ultrasonic assistance needed[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | ≥ 4.79 mM[1] | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | ≥ 4.79 mM[1] | Clear solution[1] |
Note: The provided molarity is based on a molecular weight of 521.52 g/mol for this compound.[1][10]
Experimental Protocols
Preparation of High-Concentration Stock Solution (DMSO)
This protocol describes the preparation of a concentrated stock solution in DMSO, which is suitable for long-term storage and for making serial dilutions for various assays.
Materials:
-
This compound
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO per 1 mg of compound).
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Preparation of Aqueous Working Solutions for In Vitro Assays
For cell-based assays, it is crucial to minimize the final concentration of organic solvents like DMSO to avoid cytotoxicity. The following protocols outline the preparation of aqueous-based working solutions.
Protocol A: PEG300/Tween-80 Formulation
This formulation is suitable for achieving a clear solution for cell culture experiments.[1]
Procedure:
-
Begin with a pre-made high-concentration stock solution in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing or pipetting until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline (or sterile PBS/cell culture medium) to reach the final volume of 1 mL.
-
Mix thoroughly to ensure a clear, homogeneous solution. The final concentration in this example would be 2.5 mg/mL.
Protocol B: SBE-β-CD Formulation
This protocol uses a cyclodextrin-based vehicle to enhance solubility.[1]
Procedure:
-
Start with a pre-made high-concentration stock solution in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline or another appropriate aqueous buffer.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly by vortexing or pipetting until the compound is fully dissolved. The final concentration in this example would be 2.5 mg/mL.
Mechanism of Action and Signaling Pathway
Pomalidomide functions as a "molecular glue" that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[11] By binding to CRBN, Pomalidomide induces the recruitment and subsequent ubiquitination of neo-substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][12] These transcription factors are then targeted for degradation by the proteasome. The degradation of Ikaros and Aiolos in myeloma cells leads to the downregulation of key survival factors, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, ultimately resulting in cell cycle arrest and apoptosis.[11][13] Additionally, this mechanism confers immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell activity.[11][][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pomalidomide-PEG4-COOH - CD Bioparticles [cd-bioparticles.net]
- 11. benchchem.com [benchchem.com]
- 12. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Protein Degradation Using Pomalidomide-Based PROTACs via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, enabling the selective elimination of disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Pomalidomide is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][] Pomalidomide-PEG4-C-COOH is a functionalized derivative of pomalidomide that includes a polyethylene glycol (PEG) linker, making it a valuable building block for the synthesis of PROTACs.[3][4] When incorporated into a PROTAC, the pomalidomide moiety engages the CRBN E3 ligase, while the other end of the molecule is designed to bind to a specific target protein. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation.[1][5]
These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by a PROTAC constructed with this compound.
Mechanism of Action: Pomalidomide-Based PROTAC
Pomalidomide functions by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] In a PROTAC context, the pomalidomide-based molecule brings the entire E3 ligase machinery into close proximity with the target protein. This ternary complex formation facilitates the polyubiquitination of the target protein, a signal for its recognition and degradation by the 26S proteasome.[][5] The degradation of the target protein can lead to a therapeutic effect.
Figure 1: Pomalidomide-PROTAC Signaling Pathway.
Experimental Protocol: Western Blot for Protein Degradation
This protocol outlines the steps for treating cells with a this compound-based PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of a target protein.
Cell Culture and Treatment
-
Cell Seeding: Plate the appropriate cell line expressing the protein of interest at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Preparation: Prepare a stock solution of the this compound-based PROTAC in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to determine the dose-response. Include a vehicle-only control (e.g., 0.1% DMSO).[5]
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C in a 5% CO2 incubator.[5]
Cell Lysis and Protein Quantification
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).[5] Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[5][6]
-
Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes.[5]
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing.[5] Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]
-
Protein Quantification: Transfer the supernatant to fresh tubes and determine the protein concentration of each sample using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.[6]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5][6]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5][7]
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as described above.[5]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.[8]
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.[8]
Figure 2: Experimental Workflow for Western Blot.
Data Presentation and Analysis
The intensity of the protein bands on the Western blot should be quantified using densitometry software (e.g., ImageJ).[8] The band intensity of the target protein is then normalized to the corresponding loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control. This data can be used to generate a dose-response curve to determine key parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[5]
Example Data Table
| PROTAC Concentration (µM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| Vehicle (0) | 1.00 | 0% |
| 0.001 | 0.85 | 15% |
| 0.01 | 0.52 | 48% |
| 0.1 | 0.15 | 85% |
| 1 | 0.05 | 95% |
| 10 | 0.04 | 96% |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific PROTAC, target protein, and cell line used.
Conclusion
Western blotting is a robust and widely accessible method for validating the efficacy of PROTACs, including those synthesized using this compound.[5][6] This protocol provides a comprehensive framework for researchers to assess target protein degradation, enabling the characterization of novel PROTACs for therapeutic development. Careful optimization of experimental conditions, such as antibody concentrations and incubation times, is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Designing Potent and Selective Protein Degraders: Application Notes and Protocols for PROTACs Utilizing Pomalidomide-PEG4-C-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) using Pomalidomide-PEG4-C-COOH as a key building block. Pomalidomide, a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, is connected to a 4-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid, offering a versatile starting point for conjugation to a target protein ligand.[1][2][3][4][5][6] This document outlines the principles of PROTAC technology, detailed experimental protocols for synthesis and validation, and data presentation guidelines to facilitate the development of novel protein degraders.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[7][8] A PROTAC consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[9][10][11][12] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[7][11] This catalytic mechanism allows for the degradation of proteins previously considered "undruggable" with traditional inhibitor approaches.[9]
Pomalidomide is an immunomodulatory drug that functions as a molecular glue by binding to the Cereblon (CRBN) component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[13][14][15] This property makes pomalidomide and its derivatives valuable components in PROTAC design for recruiting the CRBN E3 ligase.[14][] this compound is a readily available building block that provides the CRBN-binding moiety and a flexible PEG linker with a terminal carboxylic acid for straightforward conjugation to a POI ligand.[1][2][3][4][5][6]
PROTAC Design and Synthesis Workflow
The design of a successful PROTAC requires careful consideration of the target protein ligand, the E3 ligase ligand, and the linker. The following workflow outlines the key steps in designing and synthesizing a PROTAC using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunoportal.com [immunoportal.com]
- 3. Pomalidomide-PEG4-COOH - CD Bioparticles [cd-bioparticles.net]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Pomalidomide-PEG4-COOH | CAS:2138440-81-8 | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. explorationpub.com [explorationpub.com]
- 13. Pomalidomide - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Degradation Assays with Pomalidomide-PEG4-C-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] Pomalidomide is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CULLIN-RING Ligase 4 (CRL4) complex.[4][5][6] Pomalidomide-PEG4-C-COOH is a derivative of pomalidomide that incorporates a 4-unit polyethylene glycol (PEG) linker and a terminal carboxylic acid, making it a valuable building block for the synthesis of PROTACs.[7][8]
These application notes provide detailed protocols for the in vitro characterization of PROTACs constructed using this compound. The described assays are crucial for confirming the mechanism of action, evaluating the efficiency of target protein degradation, and understanding the formation of the key ternary complex.
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by inducing the proximity of the target protein to the CRL4-CRBN E3 ligase complex.[4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[9] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
Experimental Protocols
Protocol 1: In Vitro Ternary Complex Formation Assay (Pull-down)
This assay confirms the ability of the PROTAC to induce the formation of a stable ternary complex between the target protein and the E3 ligase.[10][11]
Materials:
-
Recombinant His-tagged Protein of Interest (POI)
-
Recombinant CRL4-CRBN E3 ligase complex
-
This compound based PROTAC
-
Ni-NTA Agarose beads
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM Imidazole, 0.05% Tween-20)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM Imidazole)
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
In separate microcentrifuge tubes, incubate His-tagged POI with Ni-NTA beads for 1 hour at 4°C to allow for binding.
-
Wash the beads three times with Wash Buffer to remove unbound POI.
-
To the beads, add the CRL4-CRBN complex and either the PROTAC (at various concentrations) or a vehicle control (e.g., DMSO).
-
Incubate for 2 hours at 4°C with gentle rotation to allow for ternary complex formation.
-
Wash the beads five times with Wash Buffer to remove any non-specifically bound proteins.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluates by SDS-PAGE and Western Blotting using antibodies against the POI and a component of the CRL4-CRBN complex (e.g., CRBN).
Expected Outcome: An increase in the amount of CRBN pulled down in the presence of the PROTAC and POI indicates the formation of a ternary complex.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[9]
Materials:
-
Recombinant E1 Ubiquitin-Activating Enzyme
-
Recombinant E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant Protein of Interest (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM NaCl, 100 mM MgCl2, 10 mM DTT)
-
This compound based PROTAC
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Prepare a master mix containing Ubiquitination Buffer, ATP, E1, E2, and Ubiquitin.
-
In separate tubes, add the POI and the CRL4-CRBN complex.
-
Add the PROTAC at various concentrations or a vehicle control.
-
Initiate the reaction by adding the master mix to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and Western Blotting using an antibody against the POI.
Expected Outcome: The appearance of higher molecular weight bands corresponding to polyubiquitinated POI in a PROTAC concentration-dependent manner.
Protocol 3: Cell-Based In Vitro Degradation Assay (Western Blot)
This assay determines the concentration-dependent degradation of the target protein in a cellular context.[12][13]
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and reagents
-
This compound based PROTAC
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for a desired time period (e.g., 24 hours). Include a control group pre-treated with a proteasome inhibitor to confirm degradation is proteasome-dependent.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations and analyze the lysates by SDS-PAGE and Western Blotting using an antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Quantify the band intensities to determine the percentage of remaining POI relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[14][15]
Experimental Workflow Diagram
Data Presentation
The following tables present hypothetical quantitative data for a PROTAC, "Compound X," synthesized using this compound, targeting a hypothetical protein "Target-Y".
Table 1: Ternary Complex Formation and In Vitro Ubiquitination
| Compound | Ternary Complex Formation (Relative CRBN Pulldown) | In Vitro Ubiquitination (Relative Poly-Ub Signal) |
| Vehicle | 1.0 | 1.0 |
| Compound X | +++ | ++++ |
Relative signals are normalized to the vehicle control. '+' indicates a qualitative increase in signal.
Table 2: Cell-Based Degradation Parameters
| Cell Line | Compound | DC50 (nM)[16] | Dmax (%)[16] |
| Cell Line A | Compound X | 50 | 90 |
| Cell Line B | Compound X | 75 | 85 |
DC50 and Dmax values are determined from dose-response curves after 24 hours of treatment.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of PROTACs developed with this compound. By systematically assessing ternary complex formation, in vitro ubiquitination, and cell-based degradation, researchers can effectively characterize the potency and mechanism of action of their novel PROTAC molecules, facilitating the identification of promising candidates for further drug development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pomalidomide-PEG4-COOH | CAS:2138440-81-8 | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. lifesensors.com [lifesensors.com]
- 14. arxiv.org [arxiv.org]
- 15. promega.com [promega.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: Pomalidomide-PEG4-C-COOH for Targeted Protein Degradation
Introduction
Pomalidomide-PEG4-C-COOH is a crucial chemical tool used in the field of Targeted Protein Degradation (TPD). It is classified as an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule consists of three key components:
-
Pomalidomide : A derivative of thalidomide that acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]
-
PEG4 Linker : A 4-unit polyethylene glycol linker that provides appropriate spacing and flexibility for the PROTAC molecule.
-
Terminal Carboxylic Acid (-COOH) : A reactive functional group that allows for covalent conjugation to a ligand designed to bind a specific protein of interest (POI).
By using this compound, researchers can synthesize custom PROTACs to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][6]
Mechanism of Action
A PROTAC synthesized from this building block is a heterobifunctional molecule. One end binds to the target protein (POI), while the pomalidomide end recruits the CRBN E3 ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN).[7][8][9] Within this complex, the E3 ligase tags the POI with ubiquitin molecules. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, leading to its complete removal from the cell.[10][11]
Data Presentation
Effective evaluation of a novel PROTAC requires quantification of its degradation efficiency and downstream cellular effects. The following tables serve as templates for organizing experimental data.
Table 1: Summary of Target Protein Degradation
| Target Protein | Cell Line | PROTAC Conc. (nM) | Time Point (h) | % Degradation vs. Vehicle | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|---|---|
| e.g., BRD4 | THP-1 | 10 | 24 | 35% | 45 | 92% |
| 50 | 24 | 85% | ||||
| 100 | 24 | 92% | ||||
| 500 | 24 | 90% | ||||
| e.g., STAT3 | HeLa | 10 | 16 | 25% | 60 | 88% |
| 50 | 16 | 78% | ||||
| 100 | 16 | 88% |
| | | 500 | 16 | 85% | | |
-
DC₅₀ : The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ : The maximum percentage of protein degradation achieved.
Table 2: Summary of Cellular Viability
| Cell Line | PROTAC | Treatment Duration (h) | IC₅₀ (nM) |
|---|---|---|---|
| e.g., THP-1 | BRD4-PROTAC | 72 | 85 |
| e.g., HeLa | STAT3-PROTAC | 72 | 120 |
| e.g., MDA-MB-231 | Vehicle Control | 72 | >10,000 |
-
IC₅₀ : The concentration of PROTAC that inhibits cell growth by 50%.
Experimental Protocols
The following protocols outline key assays for characterizing a novel PROTAC synthesized using this compound.
Protocol 1: Western Blot Analysis of Protein Degradation
This is the primary method to quantify the reduction in target protein levels.[7][10]
Materials:
-
Cell line expressing the protein of interest (e.g., HeLa, THP-1).[7]
-
Novel PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody for the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Methodology:
-
Cell Seeding and Treatment :
-
Cell Lysis and Protein Quantification :
-
After treatment, wash cells once with ice-cold PBS.[7]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes, vortexing occasionally.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][10]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[7]
-
-
Sample Preparation and SDS-PAGE :
-
Protein Transfer and Immunoblotting :
-
Transfer proteins to a PVDF membrane.[10]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[10]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Apply ECL substrate and capture the chemiluminescent signal.[7]
-
Re-probe the membrane with a loading control antibody.
-
Quantify band intensities using densitometry software. Normalize target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[10]
-
Protocol 2: In-Cell Ubiquitination Assay by Immunoprecipitation
This assay confirms that protein loss is due to ubiquitination.[11][12]
Materials:
-
Materials from Protocol 1.
-
Immunoprecipitation (IP) buffer.
-
Antibody for immunoprecipitation (either against the target protein or ubiquitin).
-
Protein A/G agarose beads.
-
MG132 (proteasome inhibitor).
Methodology:
-
Cell Treatment :
-
Seed and grow cells as in Protocol 1.
-
Pre-treat cells with MG132 (10-20 µM) for 2-4 hours to prevent the degradation of ubiquitinated proteins.
-
Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 100 nM) and a vehicle control for 4-6 hours.
-
-
Cell Lysis :
-
Lyse cells as described in Protocol 1, but use an IP-compatible lysis buffer.
-
-
Immunoprecipitation (IP) :
-
Normalize protein amounts for all samples.
-
Pre-clear lysates by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the IP antibody (e.g., anti-target protein) overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
Wash the beads 3-5 times with cold IP buffer to remove non-specific binders.
-
-
Western Blot Analysis :
-
Elute the bound proteins from the beads by boiling in 1X Laemmli buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin smear on the immunoprecipitated target protein.[12]
-
Protocol 3: Cell Viability Assay
This assay measures the downstream effect of target protein degradation on cell proliferation and survival.[13][14]
Materials:
-
Cell line of interest.
-
Opaque-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric assays).
-
Novel PROTAC.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
Methodology:
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).[13]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Treat cells with the various concentrations. Include a vehicle-only control.[13]
-
-
Incubation :
-
Incubate the plate for a chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[13]
-
-
Signal Detection (Using CellTiter-Glo® as an example) :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis :
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. Pomalidomide-PEG4-COOH - CD Bioparticles [cd-bioparticles.net]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Application Note: Quantitative Analysis of Pomalidomide-PEG4-C-COOH using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Pomalidomide-PEG4-C-COOH, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As PROTACs advance through drug discovery and development pipelines, robust analytical methods for their precursors and metabolites are essential. This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, based on established methodologies for Pomalidomide and other PROTAC molecules. The described method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in biological matrices.
Introduction
Pomalidomide is a potent immunomodulatory agent that has been repurposed as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase in the design of PROTACs. The this compound derivative incorporates a polyethylene glycol (PEG) linker with a terminal carboxylic acid, facilitating its conjugation to a target protein ligand. Accurate quantification of this linker-containing molecule is crucial for pharmacokinetic studies, process optimization, and quality control. LC-MS/MS offers the high sensitivity and selectivity required for analyzing such molecules in complex biological samples. This document outlines a theoretical yet detailed protocol for the quantitative analysis of this compound.
Experimental Protocol
Materials and Reagents
-
This compound standard (MW: 507.49 g/mol )[1]
-
Internal Standard (IS): Pomalidomide-d4 or a structurally similar stable isotope-labeled compound.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters:
| Parameter | This compound | Internal Standard (Example: Pomalidomide-d4) |
| Precursor Ion (m/z) | 508.2 | 278.2 |
| Product Ion 1 (m/z) | 274.1 | 163.1 |
| Product Ion 2 (m/z) | 163.1 | 205.1 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | 100 | 100 |
Note: The precursor ion for this compound is the [M+H]+ adduct. The product ions are proposed based on the fragmentation of the Pomalidomide moiety, which is expected to be a consistent fragmentation pattern.
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on typical values for similar assays.[2][3][4]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 150 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Fragmentation logic for MS/MS detection of the analyte.
References
Troubleshooting & Optimization
troubleshooting low degradation efficiency with Pomalidomide-PEG4-C-COOH
Welcome to the technical support center for Pomalidomide-PEG4-C-COOH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this E3 ligase ligand-linker conjugate in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). It consists of the pomalidomide molecule, which binds to CRBN, conjugated to a 4-unit polyethylene glycol (PEG4) linker that terminates in a carboxylic acid (COOH) group.[1][2] This terminal group allows for the covalent attachment of a ligand that binds to a specific protein of interest (POI). The resulting heterobifunctional molecule, known as a PROTAC, recruits CRBN to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[][4]
Q2: What are the common causes of low degradation efficiency when using a PROTAC derived from this compound?
A2: Low degradation efficiency with PROTACs is a frequent challenge and can stem from several factors. Key issues include:
-
Poor Cell Permeability: The physicochemical properties of the final PROTAC, such as high molecular weight and polarity, can limit its ability to cross the cell membrane.[5][6]
-
Suboptimal Ternary Complex Formation: The linker length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8] An inappropriate linker can lead to steric hindrance or excessive flexibility, both of which can impair degradation.[7]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex, which paradoxically reduces degradation efficiency.[9][10]
-
Low E3 Ligase Expression: The target cell line must express sufficient levels of CRBN for the pomalidomide-based PROTAC to be effective.[9]
-
Issues with Ubiquitination or Proteasomal Activity: The target protein may lack accessible lysine residues for ubiquitination, or the proteasome itself may be inhibited.[11]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of the compound. For long-term storage, it is recommended to store this compound at -20°C for up to 3 years in its pure form.[1] When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Low Degradation Efficiency
This guide provides a systematic approach to diagnosing and resolving issues of low degradation efficiency with your this compound-based PROTAC.
Step 1: Verify Compound Integrity and Cellular Uptake
The first step is to ensure that the PROTAC is stable and can enter the target cells.
Problem: No or very low degradation observed.
| Possible Cause | Suggested Solution | Experimental Protocol |
| PROTAC Degradation | Confirm the chemical integrity of your PROTAC stock using LC-MS. | Prepare a fresh stock solution from a new vial of this compound and your target ligand. |
| Poor Cell Permeability | Assess cellular uptake of the PROTAC. | Perform a Cellular Thermal Shift Assay (CETSA) or use a fluorescently labeled version of your PROTAC to visualize cellular entry via microscopy.[11] |
Step 2: Assess Target Engagement and Ternary Complex Formation
If the PROTAC is stable and cell-permeable, the next step is to confirm it is binding to its intended targets and facilitating the formation of the ternary complex.
Problem: Confirmed cellular uptake but still low degradation.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Weak Binary Engagement | Confirm that your PROTAC binds to both the target protein and CRBN independently. | Use biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities. |
| Inefficient Ternary Complex Formation | Verify the formation of the Target-PROTAC-CRBN complex within the cell. | Perform a Co-Immunoprecipitation (Co-IP) experiment.[9][11] |
| The "Hook Effect" | High PROTAC concentrations can inhibit ternary complex formation.[10] | Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[10][11] |
Step 3: Investigate Ubiquitination and Proteasomal Degradation
Even with successful ternary complex formation, downstream processes can fail.
Problem: Confirmed ternary complex formation but inefficient degradation.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Lack of Ubiquitination | Confirm that the target protein is being ubiquitinated upon PROTAC treatment. | Conduct an in-cell ubiquitination assay. This involves immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody.[11] |
| Proteasome Inhibition | Ensure that the proteasome is active in your experimental system. | Treat cells with your PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132). A rescue of protein levels in the presence of the inhibitor confirms proteasome-dependent degradation.[9][11] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Treatment: Seed cells and treat with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. After washing, incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[12]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the interaction between the target protein and the E3 ligase, mediated by the PROTAC.
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[11]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[11]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Then, incubate the lysate with an antibody against the target protein or the E3 ligase (CRBN) overnight at 4°C.[9][11]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot, probing for the interaction partners.[9]
Visualizing Key Processes
To aid in understanding the underlying mechanisms and troubleshooting steps, the following diagrams illustrate the PROTAC signaling pathway and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pomalidomide-PEG4-COOH Linker for Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) for efficient ternary complex formation and target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Pomalidomide-PEG4-COOH linker in a PROTAC?
A1: The Pomalidomide-PEG4-COOH component serves as a bifunctional linker in a PROTAC. Pomalidomide is a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. The PEG4 (polyethylene glycol) chain acts as a spacer of a specific length and flexibility to connect pomalidomide to a ligand that binds your target protein of interest (POI)[3][4]. The terminal carboxylic acid (COOH) provides a convenient point for conjugation to the POI ligand. The linker's primary function is to bridge the POI and CRBN, facilitating the formation of a stable ternary complex (POI-PROTAC-CRBN), which is essential for the subsequent ubiquitination and degradation of the target protein[3][4].
Q2: How critical is the PEG linker length for the efficacy of a Pomalidomide-based PROTAC?
A2: The length of the PEG linker is a critical parameter that significantly influences the efficacy of a PROTAC[3][4]. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex[3]. If the linker is too short, it may lead to steric hindrance, preventing the POI and CRBN from coming together effectively. Conversely, if the linker is too long, it might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it could lead to an entropically unfavorable complex[3][4]. Therefore, the linker length must be empirically optimized for each specific POI and warhead combination.
Q3: Is there a universal optimal PEG linker length for Pomalidomide-based PROTACs?
A3: No, there is no universal optimal linker length. The ideal length is highly dependent on the specific target protein, the binding pocket of the warhead, and the overall topology of the ternary complex[5]. However, studies on various targets have shown that linkers with a certain range of atom count often exhibit better degradation activity. For instance, in some systems, linkers with 8 to 12 atoms have shown high potency[1]. It is crucial to experimentally test a range of linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, etc.) to determine the optimal one for your specific system.
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC[5]. This is thought to occur because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN), thus inhibiting degradation. While the hook effect is primarily concentration-dependent, an optimized linker that promotes a highly stable ternary complex may help to mitigate this effect by favoring the formation of the productive complex even at higher concentrations.
Q5: My Pomalidomide-PEG4-based PROTAC binds to the target protein and CRBN, but I don't observe degradation. What could be the issue?
A5: This is a common challenge in PROTAC development and can be due to several factors related to the linker and ternary complex formation:
-
Non-productive Ternary Complex: The linker may be holding the POI and CRBN in an orientation that is not conducive to the transfer of ubiquitin from the E2 enzyme to the lysine residues on the surface of the POI.
-
Ternary Complex Instability: The ternary complex may be forming but is too transient to allow for efficient ubiquitination. The cooperativity of the complex is a key factor here.
-
Poor Cell Permeability: The physicochemical properties of the entire PROTAC molecule, to which the linker contributes, might be hindering its ability to cross the cell membrane and reach its intracellular targets.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low target degradation | Suboptimal linker length: The PEG4 linker may be too short or too long for your specific target. | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6). |
| Non-productive ternary complex: The orientation of the POI and CRBN is not suitable for ubiquitination. | Consider altering the attachment point of the linker on the warhead or pomalidomide. | |
| Low ternary complex stability: The interactions within the ternary complex are weak. | Perform biophysical assays (e.g., SPR, ITC, TR-FRET) to measure the cooperativity of ternary complex formation. A low cooperativity value may indicate an unstable complex. | |
| "Hook effect" observed at low concentrations | High binary complex formation: The PROTAC has a high affinity for both the POI and CRBN individually, leading to the formation of non-productive binary complexes at lower concentrations. | Re-evaluate the linker design to enhance positive cooperativity in the ternary complex. |
| Good in vitro activity but poor cellular degradation | Poor cell permeability: The PROTAC is not efficiently entering the cells. | Modify the linker to improve the physicochemical properties of the PROTAC (e.g., by altering its polarity or introducing features that facilitate cell entry). |
| PROTAC instability: The PROTAC molecule is being degraded within the cell. | Assess the metabolic stability of your PROTAC in cell lysates or microsomes. |
Data Presentation
The following tables summarize hypothetical quantitative data for a series of Pomalidomide-based PROTACs targeting the hypothetical protein "Target X," with varying PEG linker lengths. This data is for illustrative purposes to highlight the importance of linker optimization.
Table 1: Impact of PEG Linker Length on Target X Degradation
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-X-PEG2 | PEG2 | 150 | 65 |
| PROTAC-X-PEG3 | PEG3 | 50 | 85 |
| PROTAC-X-PEG4 | PEG4 | 15 | 95 |
| PROTAC-X-PEG5 | PEG5 | 45 | 88 |
| PROTAC-X-PEG6 | PEG6 | 120 | 70 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Binary Binding (KD, nM) | Ternary Complex Binding (KD,app, nM) | Cooperativity (α) |
| Target X | CRBN | ||
| PROTAC-X-PEG2 | 25 | 180 | 150 |
| PROTAC-X-PEG3 | 28 | 175 | 40 |
| PROTAC-X-PEG4 | 26 | 185 | 10 |
| PROTAC-X-PEG5 | 27 | 180 | 35 |
| PROTAC-X-PEG6 | 30 | 190 | 120 |
-
KD: Dissociation constant for binary binding.
-
KD,app: Apparent dissociation constant for ternary complex formation.
-
Cooperativity (α): A measure of the influence of the second protein on the binding of the first. It is calculated as (KD of PROTAC for CRBN) / (KD,app of PROTAC for CRBN in the presence of the target protein). An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
Experimental Protocols
Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the POI-PROTAC-CRBN ternary complex.
Methodology:
-
Reagent Preparation:
-
Recombinant His-tagged POI.
-
Recombinant GST-tagged CRBN/DDB1 complex.
-
Terbium-cryptate labeled anti-His antibody (donor).
-
d2-labeled anti-GST antibody (acceptor).
-
Serial dilutions of the Pomalidomide-PEG-COOH based PROTAC.
-
-
Assay Procedure:
-
In a suitable microplate, add the His-tagged POI, GST-tagged CRBN/DDB1, and the PROTAC at various concentrations.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC-induced ternary complex is active in promoting POI ubiquitination.
Methodology:
-
Reaction Components:
-
E1 activating enzyme.
-
E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant CRBN/DDB1/CUL4A/Rbx1 complex.
-
Recombinant POI.
-
Ubiquitin.
-
ATP.
-
PROTAC.
-
-
Assay Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the POI.
-
A high molecular weight smear or distinct bands above the unmodified POI indicate poly-ubiquitination.
-
Cellular Degradation Assay (Western Blot)
Objective: To measure the degradation of the target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker optimization.
Caption: Troubleshooting decision tree for PROTACs.
References
Technical Support Center: Enhancing Cell Permeability of Pomalidomide-PEG4-C-COOH Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Pomalidomide-PEG4-C-COOH based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the cell permeability of this compound based PROTACs?
PROTACs, due to their high molecular weight and large polar surface area, often exhibit poor cell permeability.[1][2] Key limiting factors include:
-
High Molecular Weight (MW): PROTACs typically exceed the recommendations of Lipinski's Rule of Five, making passive diffusion across the cell membrane challenging.[3]
-
Large Polar Surface Area (PSA): The presence of multiple polar groups, including those in the PEG linker and the pomalidomide moiety, can hinder passage through the lipid bilayer.[1]
-
Linker Properties: The length, flexibility, and chemical composition of the PEG4 linker can significantly influence the PROTAC's conformational dynamics and its ability to adopt a membrane-permeable state.[4][5]
-
Efflux Transporter Activity: PROTACs can be substrates for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport them out of the cell, reducing intracellular concentration.[6][7]
Q2: How does the PEG4 linker in my PROTAC influence its cell permeability?
Polyethylene glycol (PEG) linkers, like the PEG4 in your construct, offer a balance of flexibility and hydrophilicity.[8][9] While the hydrophilicity can improve solubility, it can also impede passive diffusion.[8] However, the flexibility of PEG linkers allows the PROTAC to adopt folded conformations. This "chameleonic" behavior can shield polar groups, reducing the overall PSA and facilitating membrane transit.[8][10] The optimal PEG linker length is a critical parameter that often requires empirical determination for each specific PROTAC system.[8][11]
Q3: What are the most common assays to experimentally determine the cell permeability of my PROTAC?
Two widely used in vitro assays to assess PROTAC cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening.[12][13][14]
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[7][15][16]
Q4: What is the "hook effect" and how does it relate to PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[17] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[17] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to determine if a hook effect is present.[17]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments with this compound based PROTACs.
Problem 1: Low or No Target Degradation Observed
If your PROTAC is not inducing the expected degradation of the target protein, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low or no target degradation.
Problem 2: High Variability in Experimental Results
Inconsistent results can stem from several factors. Systematically address each to improve reproducibility.
-
Cell Health and Passage Number: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density.[17]
-
PROTAC Stability: Verify the stability of your PROTAC in the cell culture medium over the course of the experiment.
-
Assay Conditions: Standardize all incubation times, concentrations, and detection methods.
-
Reagent Quality: Use high-quality, validated reagents and antibodies.
Strategies for Improving Cell Permeability
Should you determine that poor cell permeability is the limiting factor, consider these scientifically-backed strategies:
Linker Optimization
The linker is a key determinant of a PROTAC's physicochemical properties.[18]
-
Modify Linker Composition: Replacing a PEG linker with a more rigid alkyl or phenyl ring-containing linker can sometimes improve permeability.[19] However, the flexibility of PEG linkers can also be advantageous for adopting membrane-permeable conformations.[8]
-
Introduce Intramolecular Hydrogen Bonds (IMHBs): Designing linkers that can form IMHBs can help the PROTAC adopt a more compact, "folded" conformation, effectively shielding polar groups and reducing the PSA.[10] This can transform a "strip-like" molecule into a more "ball-like" shape, facilitating cell entry.[19]
-
Rigidify the Linker: Incorporating cyclic structures like piperazine or piperidine into the linker can reduce conformational flexibility, which may lead to a more stable ternary complex and improved permeability.[11]
Prodrug Strategies
A prodrug approach involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[3][19][20][21][22][23] This can significantly enhance cell permeability and oral bioavailability.[19][20]
Quantitative Data Summary
The following table presents hypothetical, yet representative, data illustrating how linker modifications can impact PROTAC permeability and degradation.
| PROTAC Construct | Linker Type | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| This compound | PEG4 | 0.5 | 0.2 | 100 | 85 |
| Modification 1 | Alkyl C8 | 1.2 | 0.8 | 50 | 90 |
| Modification 2 | PEG2-Phenyl-PEG2 | 0.9 | 0.6 | 75 | 88 |
| Modification 3 (Prodrug) | PEG4 with masked COOH | 2.5 | 1.5 | 40 | 95 |
Note: Data are for illustrative purposes and will vary for specific PROTACs and target proteins.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[12][13]
Workflow:
Caption: A typical workflow for the PAMPA assay.
Detailed Steps:
-
Prepare Donor Plate: Dissolve the PROTAC in a suitable buffer (e.g., PBS) at the desired concentration in a 96-well donor plate.
-
Coat Filter Plate: Apply a solution of phospholipids in an organic solvent (e.g., dodecane) to the filter of a 96-well filter plate and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer.
-
Assemble Sandwich: Place the lipid-coated filter plate onto the acceptor plate, and then add the donor plate on top.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 5 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the concentration data to calculate the Papp value.
Caco-2 Permeability Assay Protocol
Principle: This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells, which serves as a model of the human intestinal epithelium.[7][15]
Workflow:
Caption: A typical workflow for the Caco-2 permeability assay.
Detailed Steps:
-
Cell Culture: Seed Caco-2 cells on semi-permeable Transwell™ inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Assay Initiation: Add the PROTAC solution to the apical (A) compartment to measure transport to the basolateral (B) compartment (A-B), and in a separate set of wells, add the PROTAC to the basolateral compartment to measure transport to the apical compartment (B-A).
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours).
-
Sampling and Quantification: Take samples from the receiver compartments and determine the PROTAC concentration using LC-MS/MS.
-
Calculations: Calculate the apparent permeability (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[15]
Signaling Pathway
Pomalidomide-based PROTACs function by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[24][25][26][27][28] This hijacking of the cellular machinery leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity | Semantic Scholar [semanticscholar.org]
- 23. tandfonline.com [tandfonline.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Solubility Challenges with Pomalidomide-PEG4-C-COOH: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of Pomalidomide to a PEGylated carboxylic acid linker, creating Pomalidomide-PEG4-C-COOH, is a key step in the development of potent Proteolysis Targeting Chimeras (PROTACs). However, the physicochemical properties of this E3 ligase ligand-linker conjugate often present significant solubility challenges in aqueous buffers, hindering experimental reproducibility and progress. This technical support center provides a comprehensive guide to understanding and overcoming these issues, featuring troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to streamline your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers like PBS?
A1: The limited aqueous solubility of this compound stems from the hydrophobic nature of the pomalidomide moiety.[1][2] While the PEG4 linker enhances hydrophilicity, the overall molecule can still be challenging to dissolve in neutral aqueous solutions. The carboxylic acid group's ionization state is pH-dependent, further influencing solubility. At neutral or acidic pH, the carboxylic acid is less likely to be deprotonated and negatively charged, reducing its contribution to aqueous solubility.
Q2: What is the expected solubility of this compound?
A2: Precise solubility data in various aqueous buffers is not extensively published. However, based on protocols from commercial suppliers and the known properties of its parent compound, pomalidomide, the solubility in purely aqueous buffers is expected to be low. For instance, pomalidomide itself has a very low solubility in aqueous solutions (approximately 0.01 mg/mL).[1][2] With the aid of co-solvents, concentrations of ≥ 2.5 mg/mL for this compound have been achieved, though the saturation point was not determined.[3]
Q3: How does pH affect the solubility of this compound?
A3: The terminal carboxylic acid group on the PEG linker plays a crucial role in the pH-dependent solubility of the molecule. At pH values above the pKa of the carboxylic acid (typically around 4-5), the group will be deprotonated, carrying a negative charge. This ionization increases the molecule's polarity and its potential for hydrogen bonding with water, thereby enhancing its aqueous solubility. Conversely, at acidic or neutral pH, the carboxylic acid will be protonated and less soluble.
Q4: Can I store this compound in an aqueous buffer?
A4: It is generally not recommended to store this compound in aqueous solutions for extended periods, especially if it has been prepared from a DMSO stock.[3] The compound may precipitate out of solution over time, particularly with temperature fluctuations or if the concentration of the organic co-solvent is low. For long-term storage, it is best to keep the compound in a solid form at -20°C or as a concentrated stock solution in an anhydrous organic solvent like DMSO at -80°C.[3]
Troubleshooting Guide
This section addresses common problems encountered when working with this compound in aqueous buffers.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of the compound exceeds its solubility limit in the final buffer composition. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration: Try diluting your DMSO stock to a lower final concentration in the aqueous buffer. 2. Increase the co-solvent percentage: Maintain a higher percentage of DMSO in the final solution. However, be mindful of potential cellular toxicity at higher DMSO concentrations. 3. Use a multi-component solvent system: Employ a pre-tested formulation with co-solvents like PEG300 and Tween-80 to enhance solubility (see Protocol 1). 4. Utilize cyclodextrins: Incorporate solubilizing agents like SBE-β-CD in your aqueous buffer to encapsulate the hydrophobic pomalidomide moiety (see Protocol 2). |
| Cloudiness or turbidity in the prepared aqueous solution. | Formation of fine precipitates or aggregation of the molecule. This can be due to reaching the solubility limit or interactions with buffer components. | 1. Gentle warming: Briefly warm the solution to 37°C to aid dissolution.[3] 2. Sonication: Use a bath sonicator for a short period to break up aggregates and facilitate dissolution.[3] 3. pH adjustment: If your experimental conditions allow, slightly increasing the pH of the buffer (e.g., to pH 8.0-8.5) can increase the ionization of the carboxylic acid and improve solubility. 4. Filtration: If the turbidity persists and you need a clear solution for your experiment, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this will reduce the effective concentration of your compound. |
| Inconsistent experimental results. | Variability in the amount of dissolved compound between experiments. This can be caused by incomplete dissolution or precipitation during the experiment. | 1. Ensure complete dissolution: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If necessary, briefly warm and sonicate the solution. 2. Prepare fresh working solutions: Avoid using aqueous working solutions that have been stored for an extended period. Prepare them fresh from your DMSO stock for each experiment. 3. Standardize your protocol: Use a consistent and validated protocol for preparing your solutions, including the order of solvent addition and mixing steps. |
Quantitative Solubility Data
The following table summarizes the available quantitative data for dissolving this compound and its parent compound, pomalidomide.
| Compound | Solvent System | Achieved Concentration | Saturation Known? |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.79 mM)[3] | No |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.79 mM)[3] | No |
| Pomalidomide | 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL[3] | Yes |
| Pomalidomide | Aqueous solutions (all pH) | ~0.01 mg/mL[1][2] | Yes |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent Formulation
This protocol is adapted from a method provided by a commercial supplier and is suitable for achieving a concentration of at least 2.5 mg/mL.[3]
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Use gentle warming and/or sonication if necessary to ensure complete dissolution.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO stock and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Finally, add the saline to the mixture and vortex to obtain the final working solution. For a 1 mL final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the volumes would be: 100 µL of DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
Protocol 2: Solubilization using a Cyclodextrin-based Formulation
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve the aqueous solubility of the compound.[3]
Materials:
-
This compound
-
DMSO (anhydrous)
-
SBE-β-CD
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock and mix thoroughly to achieve the final desired concentration. For a 1 mL final solution with 10% DMSO, the volumes would be: 100 µL of DMSO stock and 900 µL of 20% SBE-β-CD in saline.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Solubilizing this compound
This diagram illustrates the decision-making process for dissolving this compound.
Caption: A flowchart outlining the steps and decision points for dissolving this compound.
Diagram 2: PROTAC Mechanism of Action Involving this compound
This diagram illustrates the signaling pathway of a PROTAC that utilizes this compound to degrade a target protein.
Caption: The mechanism of action for a PROTAC utilizing a pomalidomide-based E3 ligase binder.
References
Technical Support Center: Minimizing Off-Target Effects of Pomalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pomalidomide-based PROTACs. This resource provides guidance on minimizing off-target effects to enhance the specificity and therapeutic potential of your protein degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?
A1: The most significant off-target effects of pomalidomide-based PROTACs involve the unintended degradation of endogenous zinc-finger (ZF) proteins.[1][2][3][4][5] Pomalidomide, as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, can independently induce the degradation of these proteins, which play crucial roles in normal development and disease progression.[2][3][5] This can lead to concerns about long-term side effects and therapeutic applicability.[2][5]
Q2: How can the design of pomalidomide-based PROTACs be modified to minimize off-target effects?
A2: A key strategy to minimize off-target ZF protein degradation is to modify the pomalidomide moiety. Research has consistently shown that substitutions at the C5 position of the pomalidomide's phthalimide ring can create steric hindrance, disrupting the interaction with ZF proteins while maintaining CRBN binding.[1][2][3][4] In contrast, modifications at the C4 position do not typically provide the same benefit and may lead to significant off-target effects.[1]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where high concentrations of the PROTAC lead to reduced degradation of the target protein.[1] This occurs because an excess of the bifunctional molecule disrupts the formation of the productive ternary complex (E3 ligase-PROTAC-target protein), leading to the formation of binary complexes instead.[6] These binary complexes (E3 ligase-PROTAC) could potentially increase off-target degradation by binding to lower-affinity off-target proteins.[6] It is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax).[1]
Q4: How can I experimentally assess the off-target effects of my pomalidomide-based PROTAC?
A4: A global proteomics approach, such as quantitative mass spectrometry (e.g., using Tandem Mass Tags - TMT), is the most comprehensive way to identify all proteins degraded upon PROTAC treatment.[7][8] This allows for a global view of protein level changes and early identification of off-target effects.[8] Additionally, Western blotting can be used to confirm the degradation of specific, known pomalidomide off-targets, such as ZFP91.[1] For a more sensitive and high-throughput method, reporter-based assays using cell lines expressing ZF degrons fused to a fluorescent protein can be employed.[2][3]
Troubleshooting Guides
This section addresses common issues encountered during experiments with pomalidomide-based PROTACs.
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity at low PROTAC concentrations | Off-target kinase inhibition by the warhead moiety or degradation of essential proteins. | 1. Perform a kinome-wide selectivity profile to identify off-target kinases.[7] 2. Compare the toxicity profile with that of the warhead molecule alone.[7] 3. Conduct a global proteomics study to identify degraded off-target proteins that may be essential for cell viability.[7] |
| Significant degradation of known zinc-finger proteins (e.g., ZFP91) | The pomalidomide moiety is recruiting and degrading ZF proteins. | 1. Confirm that the linker attachment is at the C5 position of the pomalidomide phthalimide ring.[1] 2. Synthesize a control PROTAC with a different linker position on pomalidomide for comparison.[7] 3. Consider further modifications to the pomalidomide moiety, such as adding a fluoro group at the C6 position, which has been shown to reduce ZF degradation.[1] |
| Inconsistent degradation results between experiments | Variability in cell culture conditions, reagent quality, or experimental execution. | 1. Maintain consistent cell passage numbers and confluency.[7] 2. Use freshly prepared reagents and ensure the stability of the PROTAC in your experimental buffer.[7] 3. Follow a standardized experimental protocol meticulously.[7] |
| Lack of on-target degradation | Poor cell permeability, inefficient ternary complex formation, or issues with the ubiquitin-proteasome machinery. | 1. Assess cell permeability using a suitable assay (e.g., cellular thermal shift assay).[7] 2. Confirm target engagement in live cells using an assay like NanoBRET™.[7] 3. Verify ternary complex formation using techniques such as co-immunoprecipitation or TR-FRET.[1][8] |
Data Presentation
Table 1: Impact of Pomalidomide Modification Position on Off-Target Degradation of ZFP91
| Pomalidomide Moiety | Linker Attachment Position | ZFP91 Degradation (%) |
| Pomalidomide | C4 | 85 |
| Pomalidomide | C5 | 20 |
| Data are illustrative and based on trends reported in the literature.[1] |
Table 2: Comparative DC50 and Dmax Values for On-Target and Off-Target Proteins
| PROTAC | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target (ZFP91) DC50 (nM) | Off-Target (ZFP91) Dmax (%) |
| PROTAC-C4-linked | Target X | 15 | >90 | 50 | 80 |
| PROTAC-C5-linked | Target X | 20 | >95 | >1000 | <25 |
| Fictionalized data for illustrative purposes, demonstrating the improved selectivity of C5-linked PROTACs. |
Experimental Protocols
Global Proteomics Analysis using Tandem Mass Tags (TMT)
This protocol outlines a workflow for the global proteomic analysis of cells treated with a PROTAC to identify both on-target and off-target degradation events.[9]
a. Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, HeLa) to ~80% confluency.
-
Treat cells with the pomalidomide-based PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
b. Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8M urea), protease, and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT), alkylate with iodoacetamide (IAA), and digest proteins into peptides using an appropriate protease (e.g., Trypsin).
c. TMT Labeling and Mass Spectrometry:
-
Label the peptides from each condition with different TMT reagents for multiplexed analysis.
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
d. Data Analysis:
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the intensities of the TMT reporter ions.
-
Identify proteins with significantly decreased abundance in the degrader-treated samples compared to the vehicle control as potential degradation targets.
Western Blot for On-Target and Off-Target Degradation
This protocol is used to quantify the degradation of the target protein and known off-targets in cells treated with the synthesized PROTAC.[10]
a. Cell Lysis and Protein Quantification:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the protein of interest, a known pomalidomide off-target (e.g., ZFP91), and a loading control (e.g., GAPDH or Vinculin).[1]
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
c. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay directly measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]
a. Cell Preparation and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with two plasmids: one expressing the target protein fused to NanoLuc® luciferase and another expressing HaloTag®-fused CRBN.[9]
b. Assay Protocol:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Treat the cells with serial dilutions of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
c. Data Analysis:
-
Calculate the NanoBRET™ ratio. An increase in the ratio indicates the formation of the ternary complex.
-
Plot the data to determine the concentration of PROTAC required for half-maximal complex formation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Steric Hindrance in PROTACs with Pomalidomide-PEG4-C-COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for utilizing Pomalidomide-PEG4-C-COOH to address steric hindrance in your Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs, and how can this compound help?
A1: Steric hindrance in PROTACs refers to the spatial interference between the target protein and the E3 ligase that prevents the formation of a stable and productive ternary complex.[1] This can occur if the linker connecting the target binder and the E3 ligase ligand is too short or positions the two proteins in a way that causes them to clash. This compound offers a pre-functionalized E3 ligase ligand (Pomalidomide) with a flexible polyethylene glycol (PEG) linker of a defined length (PEG4).[2][3][4] This flexible linker can provide the necessary spatial separation and conformational adaptability to overcome steric clashes, allowing for the formation of a productive ternary complex and subsequent target degradation.
Q2: My PROTAC synthesized with this compound shows poor degradation of my target protein. What are the possible causes related to steric hindrance?
A2: Even with a flexible PEG4 linker, you might encounter issues. Here are some potential causes:
-
Suboptimal Linker Length: While PEG4 provides flexibility, it might still be too short or, in some cases, too long for your specific target and E3 ligase pair. An inappropriate linker length can lead to unproductive ternary complex formation where ubiquitination cannot occur efficiently.[5][6]
-
Unfavorable Binding Geometry: The exit vector of the linker from your target-binding ligand, in combination with the this compound, may orient the proteins in a non-productive conformation, even if a ternary complex forms.
-
Negative Cooperativity: Steric hindrance can lead to negative cooperativity (α < 1), where the binding of one protein to the PROTAC hinders the binding of the other.[7] This results in a less stable ternary complex.
Q3: I'm observing a pronounced "hook effect" with my this compound based PROTAC. Could this be related to steric hindrance?
A3: Yes, a pronounced hook effect, where higher concentrations of the PROTAC lead to decreased degradation, can be exacerbated by steric hindrance.[1][8] At high concentrations, the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) is favored. If the formation of the ternary complex is sterically hindered, it will be even less competitive against the formation of these non-productive binary complexes, leading to a more significant hook effect.
Q4: How does the PEG4 linker in this compound affect the physicochemical properties of my PROTAC?
A4: The PEG4 linker is hydrophilic and can improve the aqueous solubility of the resulting PROTAC molecule.[9][10][11] This can be advantageous for handling and in vitro assays. However, it can also increase the polar surface area, which might negatively impact cell permeability.[12] It is a trade-off that needs to be empirically evaluated for each PROTAC.
Troubleshooting Guide
| Problem | Possible Cause Related to Steric Hindrance | Suggested Solution |
| Low or no target degradation | 1. Suboptimal linker length (PEG4 may be too short or too long).2. Unfavorable ternary complex conformation due to linker exit vector.3. Negative cooperativity due to steric clashes. | 1. Synthesize PROTACs with varying linker lengths (e.g., Pomalidomide-PEG2-COOH, Pomalidomide-PEG6-COOH) to identify the optimal length.2. Redesign the target-binding ligand to alter the linker attachment point.3. Perform biophysical assays (SPR, ITC) to measure binary and ternary binding affinities and determine the cooperativity factor (α). |
| Pronounced "hook effect" | Steric hindrance is preventing efficient ternary complex formation, favoring non-productive binary complexes at high concentrations. | 1. Perform a wide dose-response experiment to determine the optimal concentration for degradation.2. Improve positive cooperativity by optimizing the linker length and composition.3. Use biophysical assays to understand the thermodynamics and kinetics of ternary complex formation. |
| Good in vitro binding but poor cellular activity | 1. Poor cell permeability of the PROTAC due to the hydrophilic PEG linker.2. The conformation adopted by the flexible PEG linker in the cellular environment is non-productive. | 1. Perform cell permeability assays (e.g., PAMPA, Caco-2) to assess cell penetration.2. Synthesize PROTACs with more lipophilic linkers (e.g., alkyl chains) or rigid linkers (e.g., piperazine-based) to compare with the PEG linker. |
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy (Illustrative Data)
| PROTAC Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG2 | BRD4 | CRBN | 150 | 60 | Fictional |
| PEG4 | BRD4 | CRBN | 25 | 95 | Fictional |
| PEG6 | BRD4 | CRBN | 80 | 85 | Fictional |
| Alkyl-C8 | BRD4 | CRBN | 50 | 90 | Fictional |
Table 2: Biophysical Characterization of Ternary Complex Formation (Illustrative Data)
| PROTAC Linker | Binary KD (PROTAC to CRBN) (nM) | Ternary KD (PROTAC to CRBN in presence of Target) (nM) | Cooperativity (α) | Reference |
| PEG2 | 120 | 150 | 0.8 | Fictional |
| PEG4 | 100 | 10 | 10 | Fictional |
| PEG6 | 110 | 25 | 4.4 | Fictional |
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes the amide coupling of this compound to a target-binding ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target-binding ligand with an amine functional group
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the target-binding ligand (1 eq.) in anhydrous DMF.
-
Add this compound (1.1 eq.) to the solution.
-
Add DIPEA (3 eq.) to the reaction mixture.
-
Add the coupling reagent, e.g., PyBOP (1.2 eq.), to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC product by LC-MS and NMR to confirm its identity and purity.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify target protein degradation in cells treated with a PROTAC.[2][13]
Materials:
-
Cell line expressing the target protein and Cereblon (CRBN)
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specific duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol describes how to measure the kinetics and affinity of ternary complex formation.[5][14][15][16]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified E3 ligase complex (e.g., CRBN-DDB1)
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of PROTAC concentrations over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a 1:1 binding model to determine the binary binding affinity (KD,binary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD,ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD,binary / KD,ternary.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for low PROTAC activity.
References
- 1. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. precisepeg.com [precisepeg.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. benchchem.com [benchchem.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pomalidomide-Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pomalidomide-based degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome experimental challenges related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pomalidomide-based degraders?
A2: Pomalidomide-based degraders, including immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs), function by hijacking the body's own ubiquitin-proteasome system. The pomalidomide moiety binds to the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of CRBN, leading to the recruitment, polyubiquitination, and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[3] Key neosubstrates with anti-myeloma activity include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4]
Q2: My cells are showing resistance to a pomalidomide-based degrader. What are the common resistance mechanisms?
A2: Resistance to pomalidomide-based degraders can be broadly categorized into CRBN-dependent and CRBN-independent mechanisms.
-
CRBN-Dependent Resistance: This is the most common form of resistance and involves alterations to the CRBN protein or its expression. This can include:
-
Downregulation or loss of CRBN expression: Reduced levels of CRBN protein limit the degrader's ability to engage the E3 ligase complex.[5][6][7][8]
-
Mutations in the CRBN gene: Mutations, particularly in the drug-binding pocket, can prevent the degrader from binding to CRBN.[8][9]
-
CRBN splicing variants: Alternative splicing of CRBN, such as the exclusion of exon 10, can produce a non-functional protein that cannot bind to the degrader.[5][10]
-
-
CRBN-Independent Resistance: In some cases, resistance can occur even with normal CRBN expression and function. These mechanisms include:
-
Alterations in downstream signaling pathways: Upregulation of pro-survival pathways, such as the MEK/ERK and noncanonical NF-κB pathways, can bypass the effects of neosubstrate degradation.[5][11]
-
Upregulation of the target protein: Increased synthesis of the target protein can overwhelm the degradation machinery.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the degrader out of the cell.
-
Mutations in the target protein: Mutations in the target protein can prevent the degrader from binding.
-
Transcriptional plasticity: Resistant cells may develop the ability to maintain the expression of critical oncogenes like c-MYC, even after the degradation of Ikaros and Aiolos.[1]
-
Q3: What are the next-generation pomalidomide-based degraders, and can they overcome resistance?
A3: Next-generation CRBN E3 ligase modulators (CELMoDs), such as iberdomide (CC-220) and mezigdomide (CC-92480), have been developed to overcome resistance to earlier immunomodulatory drugs like lenalidomide and pomalidomide.[5][12] These agents exhibit higher binding affinity for CRBN and can induce deeper degradation of neosubstrates.[3][5] Clinical and preclinical data suggest that CELMoDs can be effective in patients and cell lines that have become resistant to pomalidomide, particularly when resistance is associated with lower levels of CRBN.[3]
Troubleshooting Guides
Problem: Decreased or no degradation of the target protein.
This is a common issue that can arise from various factors related to the degrader, the target protein, or the cellular machinery.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of target protein degradation.
Step-by-Step Guide:
-
Verify Compound Integrity and Activity:
-
Question: Is the pomalidomide-based degrader chemically stable and active?
-
Action: Confirm the molecular weight and purity of your degrader using mass spectrometry and HPLC. Test the activity of the degrader on a known sensitive cell line as a positive control.
-
-
Assess Cell Line Viability and Proliferation:
-
Question: Is the cell line healthy and proliferating under the experimental conditions?
-
Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed lack of degradation is not due to general cellular toxicity.
-
-
Evaluate CRBN Expression and Function:
-
Question: Is CRBN expressed and functional in the experimental cell line?
-
Action:
-
Western Blot: Analyze CRBN protein levels in your cell lysate. Compare to a sensitive cell line if available.
-
RT-qPCR: Measure CRBN mRNA expression levels.
-
Gene Sequencing: Sequence the CRBN gene to identify any potential mutations, particularly in the pomalidomide-binding domain.
-
Co-immunoprecipitation (Co-IP): Confirm the interaction between your degrader, CRBN, and the target protein.
-
-
-
Analyze Target Protein Expression and Accessibility:
-
Question: Is the target protein expressed at sufficient levels and accessible to the degrader?
-
Action:
-
Western Blot: Confirm the expression of the target protein.
-
Subcellular Fractionation: Determine the subcellular localization of the target protein. The degrader may not be able to access targets in specific cellular compartments.
-
-
-
Investigate Downstream Signaling Pathways:
-
Consider Next-Generation Degraders or Combination Therapy:
-
Question: If intrinsic or acquired resistance is confirmed, what are the next steps?
-
Action:
-
Experimental Protocols
Protocol 1: Western Blot for CRBN and Target Protein Expression
Objective: To determine the protein expression levels of Cereblon (CRBN) and the target protein of interest in cell lysates.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CRBN, anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To determine if the pomalidomide-based degrader induces the formation of a ternary complex between CRBN and the target protein.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-target protein or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the pomalidomide-based degrader or vehicle control.
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody overnight at 4°C.
-
Bead Binding: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against CRBN and the target protein. An increase in the co-precipitated protein in the degrader-treated sample indicates ternary complex formation.
Quantitative Data Summary
| Resistance Mechanism | Method of Detection | Key Findings in Resistant Cells | Reference |
| CRBN Downregulation | Western Blot, RT-qPCR | Decreased CRBN protein and mRNA levels. | [5][6][7][8] |
| CRBN Mutation | DNA Sequencing | Presence of mutations in the CRBN gene, particularly in the drug-binding domain. | [8][9] |
| CRBN Splicing Variants | RT-PCR, RNA-Seq | Increased expression of non-functional CRBN splice variants (e.g., lacking exon 10). | [5][10] |
| Activation of MEK/ERK Pathway | Western Blot (p-ERK) | Increased phosphorylation of ERK. | [5][11] |
| Activation of NF-κB Pathway | Western Blot (p-p65), Reporter Assay | Increased phosphorylation of p65 or increased NF-κB reporter activity. | [5] |
| Upregulation of c-MYC | Western Blot, RT-qPCR | Sustained or increased c-MYC expression despite Ikaros/Aiolos degradation. | [1] |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of pomalidomide-based degraders.
Caption: Overview of resistance mechanisms to pomalidomide-based degraders.
References
- 1. Strategies to Overcome Immunomodulatory Drug Resistance in Multiple Myeloma - ProQuest [proquest.com]
- 2. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Key regulators of sensitivity to immunomodulatory drugs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. haematologica.org [haematologica.org]
- 11. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Pomalidomide-PEG4-C-COOH in Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pomalidomide-PEG4-C-COOH in Proteolysis Targeting Chimeras (PROTACs) for ternary complex formation and subsequent protein degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at forming and evaluating ternary complexes using this compound based PROTACs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low target protein degradation observed. | Inefficient Ternary Complex Formation: The PROTAC may not effectively bring the target protein and the E3 ligase (CRBN) together.[1] | Optimize PROTAC Concentration: High concentrations can lead to a "hook effect" where binary complexes (PROTAC-target or PROTAC-CRBN) dominate.[1][2] Perform a dose-response experiment with a wide range of concentrations to find the optimal concentration for degradation.[1] Assess Linker Length and Composition: The PEG4 linker may not be optimal for your specific target. Consider synthesizing analogs with different linker lengths.[2][3] |
| Low Protein Expression: The target protein or CRBN levels in the cell line may be insufficient.[1] | Verify Protein Expression: Use Western Blotting to confirm the expression levels of both the target protein and CRBN in your cell model.[1] | |
| Issues with Cellular Uptake or Stability: The PROTAC may not be cell-permeable or could be rapidly metabolized.[1] | Assess Cell Permeability and Target Engagement: Utilize cellular thermal shift assays (CETSA) or NanoBRET™ to confirm target engagement in live cells.[1][3] Evaluate Compound Stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and cell lysates over time.[1] | |
| No Ubiquitination: A stable ternary complex may form, but it might not be in a productive conformation for ubiquitination.[3] | Perform Ubiquitination Assays: Conduct in-cell or in vitro ubiquitination assays to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[3] | |
| "Hook effect" observed in dose-response curves. | High PROTAC Concentration: At high concentrations, the formation of binary complexes is favored over the ternary complex, leading to reduced degradation.[1][2] | Perform a Full Dose-Response Curve: This will help identify the optimal concentration range for maximal degradation (Dmax) and determine the DC50 value.[2] Subsequent experiments should be conducted within this optimal range.[2] |
| Inconsistent results between biochemical and cellular assays. | Different Experimental Conditions: Biochemical assays with purified proteins may not fully replicate the cellular environment.[1] | Validate with Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA, SPR) and in-cell (e.g., NanoBRET™, CETSA) assays to confirm ternary complex formation and degradation.[1][4] |
| Off-target protein degradation. | Pomalidomide-Mediated Off-Targets: Pomalidomide itself can induce the degradation of certain zinc-finger proteins.[5][6] | Conduct Global Proteomics: Use quantitative mass spectrometry to identify all proteins degraded upon treatment.[7] Confirm Off-Targets: Validate potential off-targets by Western blot.[7] Consider PROTAC Redesign: Modifications at the C5 position of the pomalidomide phthalimide ring can reduce off-target degradation of zinc-finger proteins.[2][5] |
| Target-Binding Moiety Off-Targets: The ligand for your target protein may have known off-targets.[7] | Use a More Selective Target Binder: If possible, utilize a more selective warhead for your protein of interest.[3] |
Frequently Asked Questions (FAQs)
???+ question "What is the role of this compound in a PROTAC?"
???+ question "How do I know if a ternary complex is forming?"
???+ question "What is cooperativity and why is it important?"
???+ question "My Western blot shows no degradation. What should I check first?"
???+ question "What are DC50 and Dmax, and how are they determined?"
Experimental Protocols & Data
Quantitative Data Summary
The following table provides a general reference for the efficacy of some pomalidomide-based PROTACs. Note that these values are highly dependent on the specific PROTAC, target protein, and cell line used.
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| KRAS G12D | AGS | 7.49 | >95 | [8] |
| HDAC3 | HCT116 | 440 | 77 | [9] |
| HDAC1 | HCT116 | 257 | 85 | [9] |
Key Experimental Methodologies
1. Western Blot for Protein Degradation
This protocol assesses the ability of a pomalidomide-based PROTAC to induce the degradation of its target protein in cultured cells.
-
Cell Treatment: Seed cells and treat with increasing concentrations of the PROTAC for a desired time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE.[10]
-
SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[12]
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation.[10]
2. Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
ITC is used to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.
-
Part 1: Determining Binary Binding Affinities (e.g., PROTAC to CRBN - KD1):
-
Prepare the CRBN solution in the ITC cell.
-
Prepare the PROTAC solution at a higher concentration in the injection syringe.
-
Perform the titration and analyze the data using a one-site binding model to determine KD1.[4]
-
-
Part 2: Determining Ternary Binding Affinity (PROTAC to CRBN in the presence of the target protein - KD,ternary):
-
Prepare a solution of CRBN pre-saturated with the target protein in the ITC cell.
-
Prepare the PROTAC solution in the injection syringe.
-
Titrate the PROTAC into the pre-formed binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.[4]
-
-
Cooperativity Calculation: α = KD1 / KD,ternary[4]
3. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR measures the real-time binding kinetics of binary and ternary complexes.
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated CRBN complex) onto a streptavidin-coated sensor chip.[13]
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KDbinary).[13]
-
Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein with varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface to determine the kinetic parameters for ternary complex formation (KDternary).[13]
-
Cooperativity Calculation: α = KDbinary / KDternary[4]
Visualizations
Caption: The catalytic cycle of a pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. aragen.com [aragen.com]
Technical Support Center: Enhancing Pomalidomide-PEG4-C-COOH PROTAC Potency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the potency of your Pomalidomide-PEG4-C-COOH based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound based PROTAC shows low potency (high DC50 value). What are the initial troubleshooting steps?
A1: Low potency in a PROTAC can stem from several factors. A systematic approach to troubleshooting is recommended. First, verify the successful formation of the ternary complex (Target Protein-PROTAC-CRBN). Techniques like co-immunoprecipitation (Co-IP) or NanoBRET™ assays can confirm this crucial interaction.[1][2] If ternary complex formation is weak or absent, optimization of the linker length and composition should be considered. The PEG4 linker in your current construct provides flexibility, but it may not be optimal for all target proteins.[3][4] Additionally, ensure the stability of your PROTAC in the experimental system, as metabolic instability can reduce its effective concentration.
Q2: How does the linker attachment point on pomalidomide affect PROTAC efficiency?
A2: The attachment point of the linker to the pomalidomide core is a critical determinant of PROTAC efficacy. The C4 and C5 positions on the phthalimide ring are the most common attachment points.[3] Altering the attachment point can significantly impact the stability of the ternary complex. It is advisable to synthesize and test PROTACs with the linker attached at different positions to empirically determine the optimal configuration for your target protein.
Q3: I'm observing the "hook effect" with my PROTAC. How can I mitigate this?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[2] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN).[2] To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC. An optimized linker that promotes strong cooperative binding within the ternary complex can also help to lessen the hook effect, leading to sustained degradation over a broader concentration range.[2]
Q4: How can I reduce off-target effects, specifically the degradation of zinc-finger (ZF) proteins?
A4: Pomalidomide itself can induce the degradation of certain zinc-finger proteins, which is a known off-target effect of pomalidomide-based PROTACs.[5] To minimize this, modifications to the pomalidomide moiety can be made. Specifically, substitutions at the C5 position of the pomalidomide ring have been shown to reduce ZF protein degradation while potentially enhancing on-target potency.[5][6][7] Therefore, exploring alternative pomalidomide analogs with C5 modifications for your PROTAC synthesis is a recommended strategy.
Q5: What is the role of cooperativity in ternary complex formation and how can I measure it?
A5: Cooperativity refers to the change in binding affinity of the PROTAC for one protein partner (e.g., the target protein) upon binding to the other (e.g., CRBN). Positive cooperativity, where the binding of one protein enhances the affinity for the other, is a key driver of potent protein degradation. You can measure cooperativity using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). By measuring the binding affinities of the PROTAC to the individual proteins and to the pre-formed binary complexes, you can calculate the cooperativity factor.
Quantitative Data Summary
The following tables summarize key quantitative data to guide the optimization of your this compound based PROTACs.
Table 1: Impact of Linker Length and Composition on BTK Degradation
| PROTAC | Linker Length (atoms) | Linker Composition | DC50 (nM) | Dmax (%) | Ternary Complex Formation |
| PROTAC 1 | 5 | Alkyl | >1000 | <10 | Inefficient |
| PROTAC 4 | 11 | Alkyl | >1000 | <10 | Inefficient |
| PROTAC 6 | 14 | Alkyl | 50 | >90 | Efficient |
| PROTAC 7 | 15 | Alkyl | 25 | >90 | Efficient |
| PROTAC 11 | 21 | Alkyl | 10 | >90 | Efficient |
Data synthesized from published literature.[4]
Table 2: Effect of Pomalidomide C5-Position Modification on ALK Degradation and ZFP91 Off-Target Degradation
| PROTAC | Pomalidomide Modification | ALK DC50 (nM) | ZFP91 Degradation at 1 µM (%) |
| MS4078 (Standard Pomalidomide) | None | 50 | ~60% |
| C5-Modified PROTAC | Substitution at C5 | 10 | <10% |
Data synthesized from published literature.[5]
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
Objective: To demonstrate the PROTAC-dependent interaction between the target protein and CRBN in a cellular context.[1]
Methodology:
-
Cell Culture and Lysis:
-
Culture cells expressing the target protein to a density of approximately 1x10^7 cells/mL.
-
Treat cells with either DMSO (vehicle control) or your this compound PROTAC at a concentration known to induce degradation (e.g., 100 nM) for 4-6 hours.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against your target protein or CRBN overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against both the target protein and CRBN to detect the co-immunoprecipitated protein.
-
Protocol 2: NanoBRET™ Ternary Complex Assay
Objective: To quantify the formation of the ternary complex in live cells.
Methodology:
-
Cell Line Preparation:
-
Generate a stable cell line co-expressing the target protein fused to NanoLuc® luciferase and CRBN fused to a HaloTag®.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate.
-
Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand.
-
Add your this compound PROTAC at various concentrations.
-
Add the NanoBRET™ substrate.
-
-
Data Acquisition and Analysis:
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader.
-
An increase in the BRET signal indicates the proximity of the target protein and CRBN, confirming ternary complex formation.[2]
-
Plot the BRET signal against the PROTAC concentration to determine the EC50 for complex formation.
-
Visualizations
References
Validation & Comparative
Validating Cereblon Engagement of Pomalidomide-PEG4-C-COOH in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the direct interaction of a ligand with its intended intracellular target is a critical step in the development of novel therapeutics. This is particularly true for developers of Proteolysis Targeting Chimeras (PROTACs), where a key component is the E3 ligase binder. This guide provides a comparative overview of established cellular methods to validate the engagement of Pomalidomide-PEG4-C-COOH with its target, the E3 ubiquitin ligase Cereblon (CRBN).
This compound is a derivative of the immunomodulatory drug pomalidomide, functionalized with a PEG4 linker and a terminal carboxylic acid. This design allows for its conjugation to a target protein ligand, forming a PROTAC. The pomalidomide moiety is responsible for binding to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event hijacks the E3 ligase machinery to induce the ubiquitination and subsequent proteasomal degradation of a target protein brought into proximity by the PROTAC. Therefore, robust and quantitative validation of CRBN engagement is paramount for the successful development of this compound-based PROTACs.
This guide compares three widely used cell-based assays for confirming and quantifying CRBN target engagement: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Competitive Binding Assays.
Comparison of Cellular Cereblon Engagement Assays
| Assay Method | Principle | Key Quantitative Metric | Advantages | Disadvantages |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuc®-CRBN fusion protein by a competitive ligand in live cells, resulting in a decrease in Bioluminescence Resonance Energy Transfer (BRET).[1][2] | IC50 (half-maximal inhibitory concentration) | High-throughput compatible, provides quantitative binding affinity in live cells, highly sensitive.[1][2] | Requires genetic modification of cells to express the NanoLuc-CRBN fusion protein.[3] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding increases the thermal stability of the target protein.[4][5] The amount of soluble CRBN remaining after heat treatment is quantified. | ΔTm (change in melting temperature), ITDRFCETSA (isothermal dose-response fingerprint) | Label-free, performed in unmodified cells with endogenous protein levels, confirms direct target binding.[4][5] | Lower throughput than NanoBRET, may not be suitable for all proteins, requires specific antibodies for detection.[4] |
| Competitive Binding Assay (e.g., In-Cell ELISA) | Measures the ability of the test compound to compete with a known biotinylated or fluorescently labeled CRBN ligand (probe) for binding to endogenous CRBN in permeabilized cells. | IC50 | Utilizes endogenous protein, does not require genetic modification, relatively straightforward setup. | Typically performed in permeabilized cells, which may not fully recapitulate the intracellular environment; can be less sensitive than NanoBRET. |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This protocol is adapted from established methods for measuring CRBN engagement using NanoBRET™ technology.[1][2]
Materials:
-
HEK293T cells stably expressing NanoLuc®-CRBN.[2]
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Tracer (e.g., a fluorescently labeled pomalidomide analog).
-
This compound and control compounds (e.g., pomalidomide).
-
NanoBRET™ Nano-Glo® Substrate.
-
White, 96-well or 384-well assay plates.
-
Luminometer capable of measuring BRET signals.
Procedure:
-
Cell Plating: Seed the NanoLuc®-CRBN expressing HEK293T cells in the assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in Opti-MEM™.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells at a final concentration optimized for the assay.
-
Compound Treatment: Add the serially diluted compounds to the wells and incubate.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This generalized protocol is based on established CETSA procedures.[1][4][6]
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S) endogenously expressing CRBN.
-
This compound and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Equipment for SDS-PAGE and Western blotting.
-
Anti-CRBN primary antibody and appropriate secondary antibody.
-
Thermal cycler or heating block.
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed time (e.g., 3 minutes), followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed.
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-CRBN antibody to detect the amount of soluble CRBN.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CRBN against the temperature to generate melting curves. A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.
Competitive Binding Assay (In-Cell ELISA)
This protocol is a generalized approach for a competitive in-cell binding assay.[3]
Materials:
-
Human cell line with sufficient CRBN expression (e.g., HEK293T or MM.1S).
-
This compound.
-
A known CRBN-binding probe (e.g., biotinylated pomalidomide).
-
Permeabilization buffer (e.g., PBS with digitonin or Triton X-100).
-
Blocking buffer (e.g., PBS with BSA).
-
Detection reagent (e.g., streptavidin-HRP for a biotinylated probe).
-
Substrate for the detection enzyme (e.g., TMB for HRP).
-
96-well assay plate.
-
Plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach.
-
Compound Competition: Add serial dilutions of this compound to the cells.
-
Probe Addition: Add a fixed concentration of the CRBN-binding probe to all wells and incubate.
-
Permeabilization and Fixing: Wash the cells and then permeabilize and fix them.
-
Blocking: Block non-specific binding sites.
-
Detection: Add the detection reagent and incubate.
-
Signal Development: Add the substrate and measure the signal using a plate reader.
-
Data Analysis: Plot the signal against the concentration of this compound and fit the data to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound binds to CRBN, hijacking the CUL4 E3 ligase complex to ubiquitinate and degrade a target protein.
Caption: Workflow for the NanoBRET™ target engagement assay to determine the IC50 of this compound for CRBN.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA) to validate CRBN engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of PEG Linker Lengths in Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. Pomalidomide, a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of these heterobifunctional molecules.[1] The linker connecting pomalidomide to a target protein ligand is a critical determinant of a PROTAC's efficacy, influencing the formation of a productive ternary complex, physicochemical properties, and ultimately, the degradation of the target protein.[1][2]
This guide provides a comparative analysis of how polyethylene glycol (PEG) linker length and composition impact the performance of pomalidomide-based PROTACs, supported by experimental data from various studies.
The Role of the Linker in PROTAC Efficacy
The linker in a pomalidomide-based PROTAC is not a passive spacer. Its characteristics are crucial for several reasons:
-
Ternary Complex Formation : The linker's length and flexibility are paramount for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1][3] A linker that is too short may cause steric hindrance, while an overly long one may not effectively bring the proteins together for ubiquitination.[1][4]
-
Physicochemical Properties : Hydrophilic linkers like PEG can improve a PROTAC's solubility and cell permeability, which are often challenges for these large molecules.[4][5] In contrast, more hydrophobic alkyl linkers may enhance cell membrane passage.[1]
-
Degradation Efficiency : The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, which is measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3]
Data Presentation: Comparative Efficacy of Pomalidomide-Based PROTACs
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
This table compares pomalidomide-based PROTACs targeting BTK, highlighting the influence of linker length and the pomalidomide attachment point on degradation. A shift in the attachment point from C4 to C5 on the pomalidomide core dramatically improved degradation potency.[1]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa | [1] |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa | [1] |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa | [1] |
Key Observation : For BTK PROTACs, the attachment point on the pomalidomide ligand (C5 being superior to C4) was a more critical determinant of activity than minor variations in PEG linker length (8 vs. 12 atoms).[1] Studies have shown that C5 substitution can also reduce the off-target degradation of certain zinc-finger proteins.[5][6]
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Degraders
This table showcases pomalidomide-based PROTACs targeting wild-type EGFR, demonstrating the effect of varying linker structures on degradation efficiency.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 | [1] |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 | [1][7] |
Key Observation : Even subtle modifications in the linker structure can lead to noticeable improvements in degradation potency, as seen with the lower DC50 and higher Dmax for Compound 16 compared to Compound 15.[1][7]
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's ubiquitin-proteasome system. Pomalidomide binds to Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[8][9] This complex is then brought into proximity with the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
Experimental Protocols
The evaluation of pomalidomide-based PROTACs involves key experiments to determine their binding, ability to form a ternary complex, and degradation efficacy.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity.[1]
-
Method : Surface Plasmon Resonance (SPR) is commonly used.
-
Protocol :
-
Immobilize the purified target protein or CRBN-DDB1 complex on an SPR sensor chip.
-
Inject a series of concentrations of the PROTAC alone to measure binary binding affinity.
-
To measure ternary complex formation, inject a constant concentration of the PROTAC pre-incubated with a constant concentration of the partner protein (either CRBN-DDB1 or the target protein).
-
Flow the mixture over the chip with the immobilized protein.
-
Measure the association (ka) and dissociation (kd) rates to determine the binding affinity (KD) and the cooperativity of the complex.
-
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
-
Protocol :
-
Cell Culture and Treatment : Plate cells (e.g., a cancer cell line expressing the target protein) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay
This assay determines the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
-
Method : MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Protocol :
-
Seed cells in 96-well plates and treat with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance at 570 nm for MTT; luminescence for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).
-
Experimental Workflow
The preclinical evaluation of a novel pomalidomide-based PROTAC typically follows a systematic workflow to assess its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Assessing the Selectivity of Pomalidomide-PEG4-C-COOH-based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for therapeutic intervention. Pomalidomide, an immunomodulatory drug, is a widely used ligand for the E3 ubiquitin ligase Cereblon (CRBN), forming the basis for a significant class of PROTACs. The Pomalidomide-PEG4-C-COOH scaffold provides a versatile platform for creating these degraders, offering a balance of solubility and linker length. However, ensuring the selective degradation of the target protein while minimizing off-target effects is a critical challenge in the development of these molecules. This guide provides a comparative analysis of this compound-based degraders, their selectivity profiles, and a comparison with alternative degrader technologies, supported by experimental data and detailed protocols.
Comparative Performance of Pomalidomide-Based Degraders and Alternatives
The selectivity of a PROTAC is a crucial determinant of its therapeutic window. Pomalidomide-based degraders, while effective, are known to induce the degradation of endogenous zinc-finger transcription factors, a key off-target effect to monitor.[1][2] The choice of the E3 ligase ligand is a critical design decision that can significantly impact a PROTAC's pharmacodynamics and selectivity.[]
Below is a comparative summary of the performance of Pomalidomide-based degraders against those recruiting the von Hippel-Lindau (VHL) E3 ligase, another popularly used E3 ligase in PROTAC design.
| Degrader Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Selectivity Considerations | Reference |
| Pomalidomide-based (CRBN) | BRD4 | Jurkat | < 1 | > 95 | Potential for off-target degradation of zinc-finger proteins (e.g., IKZF1, ZFP91).[1] Cell-type dependent activity can be observed.[4] | [5] |
| Pomalidomide-based (CRBN) | HDAC8 | Various | 147 | 93 | Selective degradation of HDAC8 with no effect on HDAC1 and HDAC3.[6] | [6] |
| VHL-based | BRD4 | VCaP | 1.0 | Not Specified | Generally high selectivity with a different off-target profile compared to CRBN-based degraders.[4][5] VHL expression levels can influence activity.[] | [5] |
| Reversible Covalent (Pomalidomide-based) | BTK | Ramos | < 10 | > 85 | Enhanced selectivity toward BTK compared to non-covalent and irreversible covalent counterparts.[7] | [7] |
Note: DC50 (Degradation Concentration 50) is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols for Selectivity Assessment
Accurate assessment of a degrader's selectivity is paramount. The following are detailed protocols for key experiments used to evaluate the on-target and off-target effects of this compound-based degraders.
Quantitative Western Blotting for Protein Degradation
This is a fundamental technique to quantify the degradation of a specific target protein.
Materials:
-
Cell line of interest
-
This compound-based degrader
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[8] Treat cells with a range of concentrations of the degrader and a vehicle control for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer.[9] Scrape the cells and collect the lysate.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer.[9] Boil the samples to denature the proteins and load equal amounts onto an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.[8] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[9] Quantify the band intensities and normalize the target protein level to the loading control.[9] Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Global Proteomics using Mass Spectrometry
This unbiased approach provides a comprehensive view of the degrader's selectivity across the entire proteome.
Materials:
-
Cell line and degrader as above
-
Urea-based lysis buffer
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Trypsin
-
Tandem Mass Tags (TMT) or label-free quantification reagents
-
LC-MS/MS instrument
Protocol:
-
Cell Culture and Lysis: Treat cells with the degrader at a concentration around its DC50 and a vehicle control.[5] Harvest and lyse the cells in a urea-based buffer.[5]
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin overnight.
-
Peptide Labeling (for TMT): Label the resulting peptides with TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the proteins.[1] Proteins with significantly decreased abundance in the degrader-treated samples are identified as potential off-targets.[1]
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay directly measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the initial step in PROTAC-mediated degradation.[10]
Materials:
-
HEK293T cells
-
Plasmids encoding the target protein fused to NanoLuc® luciferase and HaloTag®-fused CRBN
-
Transfection reagent
-
Opti-MEM™
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader equipped with appropriate filters
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-CRBN plasmids.[11]
-
Assay Setup: After 24-48 hours, replace the medium with Opti-MEM™ and add the HaloTag® NanoBRET® 618 Ligand.[11]
-
Compound Treatment: Add serial dilutions of the this compound-based degrader.[11]
-
Measurement: Immediately add the NanoBRET™ Nano-Glo® Substrate and measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) luminescence signals at specified time points.[11]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[11] Plot the ratio against the degrader concentration to determine the EC50 for ternary complex formation.[11]
Visualizing Key Pathways and Workflows
To further elucidate the processes involved in assessing the selectivity of Pomalidomide-based degraders, the following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for assessing degrader selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Pomalidomide-PEG4-C-COOH and Other E3 Ligase Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Performance in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader. This guide provides a detailed comparison of Pomalidomide-PEG4-C-COOH, a commonly used Cereblon (CRBN) E3 ligase linker, with other linker classes, supported by experimental data and detailed protocols to inform rational PROTAC design.
This compound is an E3 ligase ligand-linker conjugate that incorporates the pomalidomide moiety, which binds to the CRBN E3 ligase, and a 4-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid for conjugation to a target protein ligand.[1][2][3][4][5][6][7][8][9][10] The choice of linker, including its composition, length, and attachment point, is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase, ultimately leading to efficient protein degradation.[11][12][13][14]
The Crucial Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer but an active modulator of the PROTAC's function.[11][12] Key parameters influenced by the linker include:
-
Ternary Complex Formation and Stability: The linker's length and flexibility determine the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable ternary complex.[1][15]
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[11]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability. For instance, hydrophilic PEG linkers can enhance solubility, while more hydrophobic alkyl linkers may improve cell membrane passage.[11]
-
Selectivity: The linker can influence the preferential degradation of one protein over another, even when the target-binding warhead is non-selective.
Comparative Analysis of Linker Performance
The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the impact of linker composition and length on their degradation efficiency. It is important to note that direct head-to-head comparisons are challenging as the data is often compiled from studies with different target proteins and experimental conditions.
Table 1: Comparison of Linker Composition in Pomalidomide-Based BTK Degraders
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | PEG | 12 | 8.5 | >95 | Ramos |
| Compound B | Alkyl | 12 | 25 | ~90 | Ramos |
| Compound C | PEG | 15 | 3.2 | >98 | Ramos |
| Compound D | Alkyl | 15 | 15 | >95 | Ramos |
Data synthesized from published literature for illustrative purposes.
Table 2: Comparison of Linker Composition in Pomalidomide-Based EGFR Degraders [2]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | PEG-based | ~20 | 43.4 | >90 | A549 |
| Compound 16 | PEG-based | ~23 | 32.9 | 96 | A549 |
Data adapted from a study on EGFR targeting PROTACs.[2]
These tables highlight that both linker composition (PEG vs. alkyl) and length can significantly influence the degradation potency of a PROTAC. Generally, PEG linkers are associated with improved solubility and, in some cases, enhanced degradation efficiency. The optimal linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the performance of different linkers, specific diagrams illustrating the key processes are provided below.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. immunoportal.com [immunoportal.com]
- 5. researchgate.net [researchgate.net]
- 6. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. Ternary Complex Formation [promega.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Proteomics for Validating Pomalidomide-PEG4-C-COOH PROTAC Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of quantitative proteomics for the validation of Proteolysis Targeting Chimeras (PROTACs) that utilize the Pomalidomide-PEG4-C-COOH E3 ligase ligand-linker conjugate. We objectively compare mass spectrometry-based proteomics with alternative validation methods and provide detailed experimental protocols and supporting data to assess on-target efficacy and off-target effects.
PROTACs represent a revolutionary therapeutic modality designed to co-opt the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] A PROTAC molecule typically consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2] Pomalidomide, a derivative of thalidomide, is a widely used E3 ligase recruiter that binds to Cereblon (CRBN), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[3][4] The this compound construct provides the CRBN-recruiting moiety and a flexible 4-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid, ready for conjugation to a target protein ligand.[5]
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step for inducing ubiquitination and subsequent degradation of the target by the proteasome.[2] Validating this targeted degradation with high specificity is paramount. Quantitative proteomics has emerged as the gold standard for this purpose, offering an unbiased and global view of a PROTAC's impact on the entire proteome.[6]
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex. This leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.
Comparison of Target Validation Methodologies
While traditional methods like Western Blotting provide valuable, targeted data, they lack the proteome-wide scope of quantitative mass spectrometry.[7] A multi-faceted approach is often recommended, using orthogonal methods to confirm proteomics findings.[2]
| Method | Principle | Advantages | Limitations | Typical Application |
| Quantitative Proteomics (e.g., TMT-MS) | Unbiased identification and quantification of thousands of proteins across multiple samples simultaneously. | - Global, unbiased view of proteome changes- High sensitivity and specificity[8]- Assesses on-target and off-target effects concurrently- Multiplexing increases throughput[9] | - Higher cost and complexity- Requires specialized equipment and expertise- Data analysis is computationally intensive | Comprehensive target validation, off-target screening, biomarker discovery. |
| Western Blot (WB) | Antibody-based detection of a specific protein. | - Widely accessible and relatively inexpensive- Confirms presence and relative abundance of a known target- Validates proteomics hits | - Low throughput- Semi-quantitative- Dependent on antibody specificity and availability- Cannot identify novel off-targets | Routine confirmation of target degradation for a single protein. |
| HiBiT Lytic Assay | Bioluminescent detection of a tagged protein. | - Highly sensitive and quantitative- High throughput for screening applications- Simple, plate-based workflow | - Requires genetic modification of the target protein- May not reflect endogenous protein behavior- Does not provide proteome-wide context | Determining degradation kinetics (DC₅₀, Dₘₐₓ) in engineered cell lines. |
Quantitative Proteomics Data for a Representative Pomalidomide-Based PROTAC
While specific quantitative proteomics data for a PROTAC using the precise this compound linker is not publicly available, the following table presents representative data adapted from studies on similar Pomalidomide- and Thalidomide-based PROTACs to illustrate expected outcomes.[6][10] This data highlights the specific degradation of a target protein while also monitoring a known off-target and a stable housekeeping protein.
| Protein | Function / Class | Fold Change (PROTAC vs. Vehicle) | p-value | Interpretation |
| BRD4 | Target Protein (BET Bromodomain) | -4.55 (82% Degradation) | < 0.001 | Significant On-Target Degradation |
| ZFP91 | Off-Target (Zinc Finger Protein)[10] | -1.82 (45% Degradation) | < 0.05 | Significant Off-Target Degradation |
| IKZF1 | Neo-substrate of Pomalidomide[11] | -2.50 (60% Degradation) | < 0.01 | Expected Neo-substrate Degradation |
| IKZF3 | Neo-substrate of Pomalidomide[10] | -3.33 (70% Degradation) | < 0.001 | Expected Neo-substrate Degradation |
| GAPDH | Housekeeping Protein | -1.05 (5% Change) | > 0.05 | No Significant Change |
| Tubulin | Housekeeping Protein | 1.10 (10% Change) | > 0.05 | No Significant Change |
Note: The values are illustrative and represent typical results from a Tandem Mass Tag (TMT)-based quantitative proteomics experiment.
Detailed Experimental Protocol: TMT-Based Quantitative Proteomics
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation.[9][12]
1. Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HEK293T, HeLa, or a disease-relevant cell line) to 70-80% confluency.
-
Treat cells with the Pomalidomide-based PROTAC at various concentrations and for different durations. Always include a vehicle-treated control (e.g., DMSO).
-
Harvest cells, wash with ice-cold PBS, and store cell pellets at -80°C.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides overnight using an enzyme mix like Trypsin/Lys-C.[9]
3. TMT Labeling and Sample Pooling:
-
Label the digested peptides from each condition with a unique TMT isobaric tag according to the manufacturer's protocol (e.g., TMTpro™ 18-plex).
-
Combine, or "pool," all TMT-labeled samples into a single tube.
-
Clean up the pooled sample using C18 solid-phase extraction to remove salts and impurities.
4. Peptide Fractionation and LC-MS/MS Analysis:
-
To increase proteome coverage, fractionate the complex peptide mixture using high-pH reversed-phase liquid chromatography.[8]
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Tribrid). The instrument will isolate peptide precursors (MS1), fragment them, and detect both the fragment ions for identification and the TMT reporter ions for quantification (MS2/MS3).[8]
5. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a protein sequence database (e.g., UniProt Human) to identify peptides and proteins.
-
Quantify the relative abundance of each protein across the different samples based on the intensity of the TMT reporter ions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment, typically visualized with a volcano plot.[5]
Logical Comparison: Global Proteomics vs. Targeted Assays
The choice of validation method depends on the research question. Global proteomics provides a broad, discovery-oriented view, while targeted assays offer focused, hypothesis-driven validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
- 9. Automated Sample Preparation Workflow for Tandem Mass Tag-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TMT-Based Quantitative Proteomic Profiling of Overwintering Lissorhoptrus oryzophilus [frontiersin.org]
Comparative Analysis of Pomalidomide-PEG4-C-COOH: Inferred Cross-Reactivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pomalidomide-PEG4-C-COOH, focusing on the potential for cross-reactivity based on the binding characteristics of its parent molecule, pomalidomide, and related immunomodulatory drugs (IMiDs). As a functionalized derivative, this compound is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). Understanding the binding affinity and potential for cross-reactivity of the pomalidomide moiety is crucial for assessing the specificity and potential off-target effects of PROTACs and other conjugates derived from this molecule.
Binding Affinity of Pomalidomide and Analogues to Cereblon
The therapeutic effects of pomalidomide and other IMiDs are initiated by their binding to Cereblon, a critical event that leads to the recruitment and subsequent degradation of specific target proteins.[1] The binding affinity of these small molecules to the CRBN-DDB1 complex is a key determinant of their potency.
| Compound | Target | Kd (nM) | Notes |
| Pomalidomide | CRBN-DDB1 | ~157 | Exhibits higher affinity for CRBN compared to lenalidomide and thalidomide.[1][2] |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 | |
| Thalidomide | CRBN-DDB1 | ~250 | |
| Iberdomide (CC-220) | CRBN | Higher affinity than Pomalidomide | A newer generation compound with enhanced affinity.[1] |
Note: The binding affinity data presented are compiled from various sources, and experimental conditions may differ. Direct comparison should be made with caution.[1]
Clinical Cross-Reactivity of Immunomodulatory Drugs
Due to their chemical, structural, and pharmacological similarities, there is a potential for cross-reactivity among IMiDs like pomalidomide, lenalidomide, and thalidomide.[3][4][5] This is particularly relevant in clinical settings where patients may develop hypersensitivity reactions.[3][4] Although pomalidomide has shown efficacy in patients who are refractory to lenalidomide, suggesting incomplete cross-resistance in terms of anti-myeloma effects, the possibility of hypersensitivity cross-reaction remains a clinical consideration.[5][6]
Experimental Protocols
The following are outlines of common experimental methods used to assess the binding affinity of small molecules to Cereblon.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions.
Principle: This method directly measures the heat change that occurs when a ligand binds to a protein, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[1]
Protocol Outline:
-
Sample Preparation:
-
Titration: The ligand solution is incrementally injected into the protein solution in the ITC sample cell.
-
Data Analysis: The heat changes upon each injection are measured and plotted against the molar ratio of ligand to protein to determine the binding parameters.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput screening method for quantifying ligand-protein binding.
Principle: The assay measures the transfer of energy between a donor fluorophore (e.g., terbium-conjugated antibody) and an acceptor fluorophore (e.g., a fluorescently labeled tracer ligand). Unlabeled ligands compete with the tracer, leading to a decrease in the FRET signal.
Protocol Outline:
-
A constant concentration of His-tagged CRBN/DDB1 complex and a terbium-conjugated anti-His antibody are added to microplate wells.[7]
-
A fluorescently labeled tracer ligand is added.[7]
-
Serial dilutions of the test compound (e.g., Pomalidomide) are added.[7]
-
After incubation to reach equilibrium, the TR-FRET signal is measured.[7]
-
The decrease in the FRET signal is plotted against the test compound concentration to determine the IC50 value.[7]
Competitive Binding Assay
This assay format uses an immobilized ligand to capture its binding partner, and the ability of a test compound to inhibit this interaction is quantified.
Principle: A known CRBN binder, such as a thalidomide analogue, is immobilized on beads. Cell lysates or purified CRBN are then incubated with these beads in the presence of varying concentrations of a test compound. The amount of CRBN bound to the beads is then measured, typically by immunoblotting.[7][8]
Protocol Outline:
-
Cell lysate or purified CRBN-DDB1 complex is pre-incubated with varying concentrations of the test compound.[7][8]
-
Thalidomide-analogue conjugated affinity beads are added to the mixture and incubated.[7][8]
-
Bound proteins are eluted from the beads.[7]
-
The eluate is analyzed for the presence of CRBN by immunoblotting.[7][8]
Visualizations
Pomalidomide's Mechanism of Action
Caption: Pomalidomide-mediated recruitment of neosubstrates to the CRL4-CRBN E3 ligase complex.
Competitive Binding Assay Workflow
Caption: Workflow for a competitive binding assay to assess CRBN binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pomalidomide desensitization in a patient hypersensitive to immunomodulating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomalidomide- and dexamethasone-based regimens in the treatment of refractory/relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pomalidomide-PEG4-C-COOH: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Pomalidomide-PEG4-C-COOH, ensuring operational integrity and regulatory compliance.
Researchers and laboratory personnel handling this compound must adhere to strict disposal protocols to mitigate potential hazards and ensure environmental safety. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound. Pomalidomide, a component of this chemical, is known to be a thalidomide analogue with potential reproductive toxicity, necessitating cautious handling and disposal as hazardous waste.[1]
Immediate Safety Precautions and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification :
-
This compound should be classified as hazardous chemical waste. Due to the pomalidomide component, it may be categorized as a chemical carcinogen or a substance with reproductive toxicity.
-
-
Waste Segregation :
-
Container Selection and Management :
-
Use a designated, leak-proof, and sealable container for waste collection. The container must be compatible with the chemical.[4][3][5]
-
For liquid waste, use a screw-top container and do not fill it more than 80% to allow for expansion.[4]
-
Ensure the outer surface of the container remains clean and free of contamination.[4]
-
Place the primary waste container in a secondary container to capture any potential leaks or spills.[3]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4][6]
-
If it is a mixture, list all constituents and their approximate concentrations.[4][6]
-
Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[6]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated hazardous waste storage area.[3]
-
The storage area should be secure and away from general laboratory traffic.
-
Recommended storage for the pure compound is at -5°C in a dry, dark place.[7] While waste may not require such stringent conditions, it should be stored in a cool, dry, and well-ventilated location.
-
-
Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6]
-
Do not dispose of this compound down the sink or in the regular trash.[4][6]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8][9]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Level | Do not exceed 80% capacity | [4] |
| Secondary Containment Volume | Must hold 110% of the primary container's volume | [3] |
| Residual Amounts in "Empty" Containers | Less than 3% of the original volume | [5] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. ubpbio.com [ubpbio.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Pomalidomide-PEG4-COOH | CAS:2138440-81-8 | Biopharma PEG [biochempeg.com]
- 8. enviroserve.com [enviroserve.com]
- 9. staging.keyorganics.net [staging.keyorganics.net]
Essential Safety and Logistical Information for Handling Pomalidomide-PEG4-C-COOH
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance for the safe handling and disposal of Pomalidomide-PEG4-C-COOH. Pomalidomide is a potent, cytotoxic, and teratogenic compound, demanding strict adherence to safety protocols to mitigate risks of exposure and ensure a secure laboratory environment.[1] The toxicological properties of this compound itself have not been fully investigated; therefore, a cautious approach suitable for highly potent pharmaceutical compounds is mandatory.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[1][2] | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield.[1] | Protects against splashes and aerosols that can cause serious eye damage. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs.[1] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is the minimum requirement, especially when handling the powder form.[1][2] A powered air-purifying respirator (PAPR) is recommended for procedures that may generate aerosols or dust.[2] | Protects against inhalation of the potent compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[1] | Prevents contamination of footwear and the spread of the compound to other areas. |
Operational Plan: Step-by-Step Handling
All procedures involving this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or a negative pressure containment isolator (glove box) to minimize exposure.[1][2]
1. Preparation:
-
Designate a specific area within the laboratory for handling the compound.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.[1]
-
Prepare all required equipment and reagents before introducing the compound to the handling area.
-
Cover the work surface with disposable plastic-backed absorbent pads.[1]
2. Weighing and Reconstitution:
-
If working with the solid form, handle it within a containment system like a ventilated balance enclosure or glove box.
-
Use dedicated, non-sparking tools for weighing and transferring the compound.[2]
-
When reconstituting, slowly add the solvent to the solid to prevent aerosolization.[1]
3. Experimental Use:
-
Keep all containers with this compound tightly sealed when not in use.[1]
-
Transport the compound in sealed, clearly labeled, and impact-resistant secondary containers.
4. Decontamination:
-
Decontaminate all surfaces and equipment after use.
-
Wipe down the work area with an appropriate cleaning agent.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office.[2]
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.[2]
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.[2]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
